Parp1-IN-18
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H23F4N5O2 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-cyclopropyl-5-[4-[[3-(difluoromethyl)-8-fluoro-2-oxo-1H-quinolin-7-yl]methyl]piperazin-1-yl]-6-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C24H23F4N5O2/c25-19-14(2-1-13-11-16(21(26)27)23(34)31-20(13)19)12-32-7-9-33(10-8-32)18-6-5-17(30-22(18)28)24(35)29-15-3-4-15/h1-2,5-6,11,15,21H,3-4,7-10,12H2,(H,29,35)(H,31,34) |
InChI Key |
YCFFFFZWUCHYKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=C(C=C2)N3CCN(CC3)CC4=C(C5=C(C=C4)C=C(C(=O)N5)C(F)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Parp1-IN-18: A Technical Deep Dive into its DNA Repair Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-18 has emerged as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the cellular response to DNA damage. With a half-maximal inhibitory concentration (IC50) of 2.7 nM, this small molecule holds significant promise in the landscape of targeted cancer therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in DNA repair. We will delve into the quantitative data available, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.
Core Mechanism: Inhibition of PARP1 and Synthetic Lethality
The primary mechanism of action for this compound, like other PARP inhibitors, revolves around the concept of synthetic lethality. In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired through the Base Excision Repair (BER) pathway, a process in which PARP1 plays a crucial role. PARP1 detects SSBs and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the efficient repair of the break.
This compound competitively binds to the NAD+ binding site of PARP1, inhibiting its enzymatic activity. This inhibition has two major consequences:
-
Impaired Single-Strand Break Repair: By blocking PARP1 activity, this compound prevents the efficient recruitment of the BER machinery to sites of SSBs. These unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.
-
PARP Trapping: Beyond catalytic inhibition, PARP inhibitors, including presumably this compound, can "trap" PARP1 on the DNA at the site of the break. This trapped PARP1-DNA complex is itself a bulky lesion that can obstruct DNA replication and transcription, leading to the formation of DSBs.
In cancer cells with pre-existing defects in DSB repair pathways, particularly those with mutations in the BRCA1 or BRCA2 genes which are essential for Homologous Recombination (HR), the accumulation of DSBs caused by this compound is catastrophic. These cells are unable to efficiently repair the induced DSBs, leading to genomic instability and ultimately, cell death. This selective killing of cancer cells with specific DNA repair deficiencies is the essence of the synthetic lethal approach.
Quantitative Data
To date, the primary quantitative data available for this compound is its potent in vitro inhibition of PARP1.
| Parameter | Value | Assay Method | Reference |
| IC50 (PARP1) | 2.7 nM | Fluorescence Anisotropy Binding Assay | [1] |
Further quantitative data on the cellular effects of this compound, such as its impact on the viability of various cancer cell lines (e.g., BRCA-mutant vs. wild-type) and its PARP trapping efficiency, are crucial for a complete understanding of its therapeutic potential and are areas of ongoing investigation.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in the mechanism of action of this compound, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of PARP1 inhibitors.
PARP1 Fluorescence Anisotropy Binding Assay
This assay is used to determine the IC50 value of a PARP1 inhibitor by measuring its ability to displace a fluorescently labeled DNA substrate from the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide substrate (e.g., with a single-strand break)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence anisotropy
Method:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the PARP1 enzyme and the fluorescently labeled DNA substrate to each well.
-
Add the serially diluted this compound or a vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence anisotropy of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
The data is analyzed by plotting the change in fluorescence anisotropy against the inhibitor concentration. The IC50 value is calculated using a suitable curve-fitting model (e.g., four-parameter logistic regression).
PARP Trapping Assay
This cellular assay is designed to quantify the ability of a PARP inhibitor to trap PARP1 onto chromatin.
Materials:
-
Cancer cell line of interest (e.g., BRCA-mutant and wild-type)
-
This compound or other test compounds
-
Cell lysis buffer
-
Chromatin fractionation buffers
-
Antibodies against PARP1 and a loading control (e.g., Histone H3)
-
SDS-PAGE and Western blotting reagents
Method:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control for a defined period.
-
Lyse the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions.
-
Resolve the proteins in the chromatin fraction by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Probe the membrane with primary antibodies against PARP1 and a loading control.
-
Detect the protein bands using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Quantify the band intensities to determine the amount of PARP1 trapped on the chromatin relative to the loading control.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and wild-type)
-
This compound or other test compounds
-
Cell culture medium and supplements
-
Opaque-walled multi-well plates (e.g., 96-well)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Method:
-
Seed cells at a known density in opaque-walled multi-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents to induce cell lysis and allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the number of viable cells. The data can be used to generate dose-response curves and calculate IC50 values for cell viability.
Conclusion and Future Directions
This compound is a highly potent inhibitor of PARP1, operating through a mechanism that leads to synthetic lethality in cancer cells with deficient homologous recombination repair. While its in vitro potency is well-established, a comprehensive understanding of its cellular activity and therapeutic potential requires further investigation. Future studies should focus on generating detailed quantitative data on its PARP trapping efficiency, its efficacy in a panel of BRCA-proficient and -deficient cancer cell lines, and its in vivo anti-tumor activity in preclinical models. Such data will be instrumental in guiding the clinical development of this compound as a targeted therapy for cancer. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the promising therapeutic utility of this potent PARP1 inhibitor.
References
Parp1-IN-18: A Deep Dive into its Function and Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Parp1-IN-18, a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). We delve into its mechanism of action in cancer cells, present key quantitative data, detail relevant experimental protocols, and visualize its operational pathways.
Core Mechanism of Action: Exploiting Cancer's Achilles' Heel
This compound exerts its anticancer effects by targeting the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks (SSBs). PARP1 is a key enzyme in this pathway, and its inhibition by this compound leads to the accumulation of unrepaired SSBs. When these SSBs are encountered during DNA replication, they are converted into more cytotoxic double-strand breaks (DSBs).
In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DSBs (a state often referred to as "BRCAness"), the accumulation of DSBs cannot be efficiently resolved. This leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, known as synthetic lethality, is a cornerstone of PARP inhibitor therapy. This compound has demonstrated significant potential in this area, particularly in Ewing sarcoma, where it has shown superior efficacy compared to some clinical PARP inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
| Cell Line | Cancer Type | IC50 (nM) |
| A-673 | Ewing Sarcoma | 2.3 |
| TC-71 | Ewing Sarcoma | 2.3 |
| SK-N-MC | Ewing Sarcoma | 2.7 |
| RD-ES | Ewing Sarcoma | 3.5 |
| CHLA-9 | Ewing Sarcoma | 4.2 |
| CHLA-10 | Ewing Sarcoma | 4.8 |
| SK-ES-1 | Ewing Sarcoma | 5.5 |
| TC-32 | Ewing Sarcoma | 6.8 |
| Parameter | Value | Description |
| PARP1 IC50 | 0.8 nM | The half maximal inhibitory concentration against the PARP1 enzyme. |
| PARP2 IC50 | 38 nM | The half maximal inhibitory concentration against the PARP2 enzyme. |
| Selectivity (PARP2/PARP1) | 47.5-fold | Demonstrates high selectivity for PARP1 over PARP2. |
Signaling and Functional Pathways
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for DNA Damage Markers
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PARP1, cleaved PARP1, and γH2AX overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells with this compound for a specified period (e.g., 48 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound is a promising preclinical candidate that demonstrates high potency and selectivity for PARP1. Its ability to induce synthetic lethality in cancer cells with DNA repair deficiencies, such as Ewing sarcoma, underscores its therapeutic potential. Further in vivo studies are warranted to evaluate its efficacy and safety profile in more complex biological systems. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and next-generation PARP1 inhibitors.
Parp1-IN-18: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-18, also referred to as compound 25, has emerged as a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. Inhibition of PARP1 has been a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, through the principle of synthetic lethality. This technical guide provides a comprehensive overview of the discovery, development, and experimental protocols associated with this compound.
Discovery and Development History
This compound was first disclosed in 2021 as part of a novel series of azaquinolones developed as PARP1 inhibitors. The discovery effort focused on identifying potent and selective inhibitors with favorable drug-like properties. The development of this series was based on a structure-activity relationship (SAR) study of the azaquinolone scaffold, aiming to optimize interactions with the nicotinamide binding pocket of the PARP1 catalytic domain. This compound was identified as a lead compound from this series due to its exceptional potency against PARP1.
Quantitative Data
The inhibitory activity of this compound against PARP1 was determined through biochemical and cellular assays. The key quantitative data is summarized in the table below.
| Assay Type | Target | Parameter | Value | Reference |
| Biochemical Assay | PARP1 | IC50 | 2.7 nM | |
| Cellular Assay | PARP1 | EC50 | 10-100 nM (estimated) |
Experimental Protocols
PARP1 Enzymatic Assay
This assay quantifies the in vitro inhibitory activity of a compound against the PARP1 enzyme.
Methodology:
-
Plate Preparation: A 384-well plate is coated with histones and blocked with a suitable blocking buffer.
-
Reaction Mixture: A reaction mixture is prepared containing the PARP1 enzyme, activated DNA, and the test compound (this compound) at various concentrations.
-
Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
Incubation: The plate is incubated at room temperature to allow for the PARylation of histones.
-
Detection: The plate is washed, and streptavidin-HRP is added to bind to the biotinylated PAR chains.
-
Signal Generation: A chemiluminescent substrate is added, and the resulting luminescence, which is proportional to PARP1 activity, is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular PARylation Assay
This assay measures the ability of a compound to inhibit PARP1 activity within a cellular context.
Methodology:
-
Cell Culture: HeLa cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compound (this compound).
-
DNA Damage Induction: DNA damage is induced by treating the cells with a DNA alkylating agent, such as methyl methanesulfonate (MMS), to activate PARP1.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
ELISA: A sandwich ELISA is performed on the cell lysates. A capture antibody specific for poly(ADP-ribose) (PAR) is coated on the plate, and a detection antibody recognizing PAR, coupled with an HRP-conjugated secondary antibody, is used for detection.
-
Signal Generation and Detection: A chemiluminescent substrate is added, and the signal is measured using a plate reader.
-
Data Analysis: The EC50 value is determined by plotting the inhibition of PAR formation against the compound concentration.
Visualizations
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
Caption: PARP1's role in the base excision repair pathway.
Experimental Workflow: PARP1 Enzymatic Assay
Caption: Workflow for the in vitro PARP1 enzymatic assay.
Logical Relationship: Synthetic Lethality with this compound
Caption: The principle of synthetic lethality with this compound.
The Role of Parp1-IN-18 in Single-Strand Break Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Parp1-IN-18, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), in the context of single-strand break (SSB) repair. This document details the molecular mechanisms of PARP1 in DNA repair, presents available quantitative data for this compound, and outlines detailed experimental protocols for the evaluation of PARP1 inhibitors.
Introduction: PARP1 at the Crossroads of DNA Single-Strand Break Repair
The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to a variety of DNA lesions. Among the most frequent are single-strand breaks (SSBs), which can arise from oxidative damage, errors in DNA replication, or as intermediates in base excision repair (BER).[1][2] Failure to efficiently repair these breaks can lead to the collapse of replication forks, the formation of more cytotoxic double-strand breaks (DSBs), and ultimately, genomic instability—a hallmark of cancer.[3][4]
At the heart of the SSB repair pathway lies Poly(ADP-ribose) polymerase 1 (PARP1), a nuclear enzyme that acts as a primary sensor for DNA strand interruptions.[2][5] Upon binding to an SSB, PARP1 undergoes a conformational change that activates its catalytic activity. Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes and covalently attaches long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins in a process known as PARylation.[2][6][7]
This burst of PARylation serves two critical functions. Firstly, the accumulation of negatively charged PAR chains leads to the electrostatic repulsion of the auto-PARylated PARP1 from the DNA, allowing access for downstream repair factors.[6][7][8] Secondly, the PAR chains act as a scaffold to recruit a multiprotein repair complex, with the X-ray repair cross-complementing protein 1 (XRCC1) being a key player. XRCC1, in turn, coordinates the recruitment of other essential enzymes, including DNA ligase III (LIG3) and DNA polymerase beta (Polβ), to process and seal the break.[1]
The critical role of PARP1 in SSB repair has made it a prime target for cancer therapy. The inhibition of PARP1 enzymatic activity disrupts the efficient repair of SSBs. In cancer cells with pre-existing defects in other DNA repair pathways, particularly homologous recombination (HR) repair (e.g., those with BRCA1 or BRCA2 mutations), the accumulation of unrepaired SSBs leads to DSBs that cannot be effectively repaired, resulting in synthetic lethality and selective cancer cell death.[3][4][9] Furthermore, some PARP inhibitors not only block PARP1's catalytic activity but also "trap" the enzyme onto the DNA, creating a toxic protein-DNA complex that further impedes DNA replication and repair.[6][8]
This compound is a novel and potent inhibitor of PARP1, belonging to the azaquinolone class of compounds.[6][7][10] This guide will now delve into the specific characteristics of this compound and the methodologies used to assess its function.
Quantitative Data for PARP1 Inhibitors
This compound has been identified as a highly potent inhibitor of PARP1. The table below summarizes its in vitro potency and provides a comparison with other well-established PARP inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PARP1 | 2.7 | Fluorescence Anisotropy Binding Assay | [6][11] |
| Olaparib | PARP1/2 | 5 | Enzyme Assay | [12] |
| Rucaparib | PARP1/2 | 1.4 | Enzyme Assay | [12] |
| Niraparib | PARP1/2 | 3.8 (PARP1), 2.1 (PARP2) | Enzyme Assay | [12] |
| Talazoparib | PARP1/2 | 0.57 | Enzyme Assay | [12] |
Note: The selectivity profile of this compound against other PARP family members and its cellular potency (EC50) are not yet publicly available in the reviewed literature.
Experimental Protocols
The characterization of a PARP1 inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, mechanism of action, and cellular effects. Below are detailed protocols for key experiments.
In Vitro PARP1 Inhibition Assay (Fluorescence Anisotropy)
This assay quantitatively measures the ability of an inhibitor to compete with a fluorescently labeled ligand for binding to the PARP1 catalytic domain, as was performed for this compound.[6][8][10]
Principle: A fluorescently labeled PARP inhibitor (tracer) binds to the PARP1 enzyme, resulting in a high fluorescence polarization (FP) signal due to the slower tumbling of the large enzyme-tracer complex. Unlabeled inhibitors compete with the tracer for binding to PARP1, displacing it into the solution. The displaced, freely tumbling tracer has a low FP signal. The decrease in FP is proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor (tracer)
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Add the diluted test compounds to the appropriate wells. Include "no inhibitor" (DMSO vehicle) controls for high FP signal and "no enzyme" controls for low FP signal.
-
Initiate the reaction by adding a fixed concentration of recombinant PARP1 enzyme to all wells except the "no enzyme" controls.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the high and low controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular PARylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block PARP1's catalytic activity within intact cells by measuring the levels of PARylation following DNA damage.
Principle: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide or an alkylating agent) to activate PARP1, leading to a significant increase in protein PARylation. Pre-treatment with a PARP1 inhibitor should prevent this increase. The levels of total PAR are then quantified by Western blotting using a specific anti-PAR antibody.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
DNA damaging agent (e.g., H₂O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or DMSO vehicle for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Acquire the image using a chemiluminescence imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of PARylation.
Cell Viability Assay (Synthetic Lethality)
This assay determines the cytotoxic effect of the PARP1 inhibitor, particularly in cancer cells with defects in homologous recombination (e.g., BRCA1/2-mutant cells) to demonstrate synthetic lethality.
Principle: Cells are treated with a range of concentrations of the inhibitor for several days. Cell viability is then measured using a metabolic assay (e.g., resazurin reduction or ATP quantification). A potent PARP1 inhibitor is expected to show significantly greater cytotoxicity in BRCA-mutant cells compared to their BRCA-proficient counterparts.
Materials:
-
Paired cell lines (e.g., BRCA1-mutant and BRCA1-wildtype)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® or alamarBlue™)
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed both cell lines into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO vehicle.
-
Incubate the cells for 3-7 days.
-
Allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure luminescence or fluorescence on a plate reader.
-
Normalize the data to the DMSO-treated controls and plot the dose-response curves.
-
Calculate the IC50 or EC50 values for each cell line to assess the synthetic lethal effect.
Visualizations of Pathways and Workflows
Single-Strand Break Repair (SSBR) Pathway
Caption: The central role of PARP1 in the single-strand break repair (SSBR) pathway.
Mechanism of Action of this compound
Caption: this compound inhibits PARP1, leading to stalled repair and synthetic lethality.
Experimental Workflow for PARP1 Inhibitor Characterization
Caption: A typical workflow for the preclinical characterization of a PARP1 inhibitor.
Conclusion and Future Directions
This compound is a potent, novel azaquinolone-based inhibitor of PARP1 with a demonstrated in vitro IC50 of 2.7 nM.[6][11] Its mechanism of action is predicated on the inhibition of PARP1's catalytic activity, which is a cornerstone of the single-strand break repair pathway. By disrupting this critical DNA repair process, this compound and similar inhibitors hold significant therapeutic potential, particularly for cancers harboring deficiencies in homologous recombination repair, where they can induce synthetic lethality.
The comprehensive evaluation of this compound is ongoing. Future research should focus on several key areas to fully elucidate its therapeutic potential:
-
Selectivity Profiling: A thorough assessment of its inhibitory activity against other PARP family members, especially PARP2, is crucial to understand its potential for off-target effects and to predict its safety profile.
-
Cellular Potency and PARP Trapping: Determining its EC50 for PARylation inhibition in various cancer cell lines and quantifying its ability to trap PARP1 on chromatin will provide a more complete picture of its cellular mechanism of action.
-
Preclinical Efficacy: Evaluation in in vivo models of BRCA-mutant cancers is necessary to establish its anti-tumor activity, pharmacokinetic properties, and overall therapeutic index.
As our understanding of the complexities of the DNA damage response continues to grow, the development of highly potent and selective PARP1 inhibitors like this compound will be instrumental in advancing targeted cancer therapies.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1 - Wikipedia [en.wikipedia.org]
- 6. Novel Azaquinolones as PARP1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Role of BRCA Mutations in Cancer Treatment with Poly(ADP-ribose) Polymerase (PARP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
Parp1-IN-18: A Technical Deep Dive into Synthetic Lethality in BRCA-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Parp1-IN-18, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). The document elucidates the core principle of synthetic lethality as a therapeutic strategy in cancers harboring BRCA1/2 mutations and details the preclinical data and experimental methodologies associated with the evaluation of this compound.
Introduction: The Synthetic Lethality Paradigm
Cancer therapies are increasingly moving towards targeted strategies that exploit specific vulnerabilities of tumor cells. One such powerful concept is synthetic lethality , a genetic interaction where the co-occurrence of two genetic events is lethal to a cell, while a single event alone is not. The inhibition of PARP1 in the context of BRCA1 or BRCA2 gene mutations is a clinically validated and successful application of this principle.
BRCA1 and BRCA2 are essential proteins in the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs). When mutated, as is common in certain hereditary breast, ovarian, pancreatic, and prostate cancers, the HR pathway becomes deficient. These cells then rely heavily on other DNA repair mechanisms, including the base excision repair (BER) pathway, where PARP1 plays a critical role in repairing single-strand breaks (SSBs).
Inhibition of PARP1's enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. In normal, HR-proficient cells, these DSBs can be effectively repaired. However, in BRCA-mutant cells with a deficient HR pathway, the accumulation of these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells while sparing normal cells is the hallmark of synthetic lethality.
This compound: A Novel Azaquinolone PARP1 Inhibitor
This compound is a novel and potent small molecule inhibitor belonging to the azaquinolone chemical class. It has been identified as a highly selective inhibitor of PARP1.
Biochemical Potency
This compound demonstrates significant potency against the PARP1 enzyme in biochemical assays. The primary reported IC50 value underscores its strong inhibitory effect at the enzymatic level.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound (compound 25) | PARP1 | 2.7 | Enzymatic Assay |
Table 1: Biochemical potency of this compound against PARP1. Data sourced from MedChemExpress.
Further characterization of its selectivity against other PARP family members, such as PARP2 and Tankyrases, is essential to fully understand its therapeutic window and potential off-target effects.
Signaling Pathways and Experimental Workflows
To fully grasp the mechanism of action and the methods used to evaluate this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Parp1-IN-18's Effect on Chromatin Remodeling: A Technical Guide
Disclaimer: Publicly available research specifically detailing the effects of "Parp1-IN-18" on chromatin remodeling is limited. This guide utilizes data from the well-characterized PARP1 inhibitor, Olaparib , as a representative model to illustrate the expected mechanisms and effects on chromatin structure. Olaparib shares the core mechanism of action of inhibiting the enzymatic activity of PARP1 and trapping it on DNA, which is central to its impact on chromatin.
This technical guide provides an in-depth overview of the role of PARP1 inhibitors, exemplified by Olaparib, in modulating chromatin structure and function. It is intended for researchers, scientists, and professionals in drug development.
Core Concepts: PARP1 and Chromatin Remodeling
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR). Upon detecting DNA breaks, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones. This process, known as PARylation, leads to the recruitment of DNA repair machinery and locally decondenses chromatin to make the damaged site accessible.
PARP1 inhibitors exert their effects through two primary mechanisms:
-
Catalytic Inhibition: They block the synthesis of PAR, preventing the recruitment of repair factors and the subsequent chromatin relaxation.
-
PARP Trapping: A more potent mechanism where the inhibitor binds to the PARP1 enzyme that is already associated with DNA, effectively "trapping" it. This trapped PARP1-DNA complex is a physical impediment to DNA replication and transcription, leading to cytotoxic DNA lesions.
Quantitative Data: The Impact of PARP1 Inhibition on Cellular Processes
The following tables summarize key quantitative data for Olaparib, serving as a reference for the expected effects of potent PARP1 inhibitors.
Table 1: In Vitro Efficacy of Olaparib
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | 1.9 | |
| Capan-1 | Pancreatic Cancer (BRCA2 mutant) | 5 | |
| HeLa | Cervical Cancer | 9 | |
| SW620 | Colorectal Cancer | 1000 |
Table 2: Effects of Olaparib on Histone Modifications and Gene Expression
| Parameter | Cell Line | Treatment Conditions | Observed Effect | Citation |
| H3K9ac Levels | Ovarian Cancer Cells | 10 µM Olaparib, 24h | ~2-fold decrease | |
| Global H4K16ac | Multiple Cell Lines | Varies | Significant Reduction | |
| Gene Expression (e.g., MYC) | Prostate Cancer Cells | 1 µM Olaparib | Downregulation | |
| DNA Methylation | Ovarian Cancer Cells | Chronic Olaparib Exposure | Global Hypomethylation |
Signaling and Mechanistic Pathways
The following diagrams illustrate the key pathways and mechanisms affected by PARP1 inhibitors.
Caption: Mechanism of PARP1 inhibition and PARP trapping.
Experimental Protocols
The following are representative protocols for assessing the impact of PARP1 inhibitors on chromatin.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for assessing the genomic localization of PARP1 or specific histone modifications following treatment with a PARP1 inhibitor.
Caption: Workflow for a typical ChIP-seq experiment.
Detailed Steps:
-
Cell Treatment: Plate cells at an appropriate density and treat with the PARP1 inhibitor (e.g., 1-10 µM Olaparib) or vehicle control for the desired duration (e.g., 24-48 hours).
-
Crosslinking: Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., PARP1, H3K9ac). Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Crosslinking: Reverse the formaldehyde crosslinks by incubating at 65°C overnight. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
This protocol measures changes in chromatin accessibility following PARP1 inhibitor treatment.
An In-depth Technical Guide on the Impact of PARP1 Inhibition on Genomic Stability
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Parp1-IN-18". Therefore, this technical guide provides a comprehensive overview of the well-established impact of PARP1 inhibitors on genomic stability, drawing upon the general principles and observed effects of this class of molecules. The data, protocols, and pathways described herein are representative of the field and are intended to serve as a guide for researchers, scientists, and drug development professionals working with PARP1 inhibitors.
Introduction to PARP1 and Genomic Stability
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the maintenance of genomic integrity.[1][2] It functions as a DNA damage sensor, recognizing and binding to single-strand breaks (SSBs) and double-strand breaks (DSBs).[3][4][5] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[1][6] This PARylation cascade serves as a scaffold to recruit a multitude of DNA repair factors to the site of damage, facilitating processes such as base excision repair (BER), nucleotide excision repair (NER), and alternative non-homologous end joining (aNHEJ).[2][7][8] PARP1's role extends to the stabilization of stalled replication forks, preventing their collapse into more deleterious DSBs.[1][3] By orchestrating these repair pathways, PARP1 plays a pivotal role in preserving genomic stability.
Mechanism of Action of PARP1 Inhibitors and Impact on Genomic Stability
PARP1 inhibitors (PARPis) are small molecules that competitively bind to the catalytic domain of PARP1, preventing the synthesis of PAR.[7] This inhibition has a dual and profound impact on genomic stability:
-
Inhibition of DNA Repair: By blocking PARylation, PARPis prevent the recruitment of essential DNA repair proteins to sites of DNA damage.[8][9] This leads to an accumulation of unrepaired SSBs. When these unrepaired SSBs are encountered by the replication machinery during S-phase, they are converted into DSBs, a more severe form of DNA damage.[1][7]
-
PARP1 Trapping: Many clinical PARP inhibitors not only block the catalytic activity of PARP1 but also "trap" the inactive PARP1 enzyme on the DNA at the site of the break.[7][9] These trapped PARP1-DNA complexes are cytotoxic lesions that obstruct DNA replication and transcription, leading to replication fork collapse and the formation of DSBs.[1][10]
The accumulation of DSBs in cells treated with PARP inhibitors overwhelms the DNA damage response. In cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to a high degree of genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is the cornerstone of the clinical application of PARP inhibitors in cancer therapy.[7] However, it is important to note that PARP inhibition can induce genomic instability even in repair-proficient cells.[11]
Quantitative Data on the Effects of PARP1 Inhibition
The following tables present representative quantitative data illustrating the typical impact of a potent PARP1 inhibitor on various markers of genomic stability.
Table 1: Induction of DNA Damage Foci (γH2AX)
| Cell Line | Treatment (24h) | Mean γH2AX Foci per Cell (± SD) | Fold Increase vs. Control |
| MDA-MB-436 (BRCA1 mut) | Vehicle Control | 5.2 ± 1.8 | - |
| PARPi (1 µM) | 48.7 ± 6.3 | 9.4 | |
| MCF-7 (BRCA wt) | Vehicle Control | 4.8 ± 2.1 | - |
| PARPi (1 µM) | 15.3 ± 3.9 | 3.2 |
γH2AX is a marker for DNA double-strand breaks.
Table 2: Cell Cycle Analysis by Flow Cytometry
| Cell Line | Treatment (48h) | % G1 Phase | % S Phase | % G2/M Phase |
| MDA-MB-436 (BRCA1 mut) | Vehicle Control | 55.1 | 28.4 | 16.5 |
| PARPi (1 µM) | 20.3 | 25.1 | 54.6 | |
| MCF-7 (BRCA wt) | Vehicle Control | 60.2 | 25.9 | 13.9 |
| PARPi (1 µM) | 45.8 | 29.3 | 24.9 |
PARP inhibition typically leads to a G2/M cell cycle arrest due to the accumulation of DNA damage.[12]
Table 3: Apoptosis Induction by Annexin V/PI Staining
| Cell Line | Treatment (72h) | % Apoptotic Cells (Annexin V+) |
| MDA-MB-436 (BRCA1 mut) | Vehicle Control | 4.5 |
| PARPi (1 µM) | 65.8 | |
| MCF-7 (BRCA wt) | Vehicle Control | 5.1 |
| PARPi (1 µM) | 18.2 |
The significant increase in apoptosis in BRCA-mutant cells highlights the principle of synthetic lethality.[13][14]
Detailed Experimental Protocols
4.1. Immunofluorescence Staining for γH2AX Foci
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the PARP1 inhibitor at the desired concentrations for the specified duration.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-phospho-Histone H2A.X (Ser139) antibody (1:500 dilution in 1% BSA/PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with an Alexa Fluor-conjugated secondary antibody (1:1000 dilution in 1% BSA/PBS) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
4.2. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the PARP1 inhibitor.
-
Cell Harvest: Harvest cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
4.3. Apoptosis Assay by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the PARP1 inhibitor.
-
Cell Harvest: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Signaling Pathways and Experimental Workflows
Caption: PARP1 inhibition blocks SSB repair, leading to DSB formation and genomic instability.
Caption: Workflow for assessing the impact of a PARP1 inhibitor on genomic stability.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Role of PARP1 in Maintaining Genome Stability Through Its Binding to Alternative DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 - Wikipedia [en.wikipedia.org]
- 5. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mitotic functions of poly(ADP-ribose) polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP Inhibitors in Clinical Use Induce Genomic Instability in Normal Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PARP1-Driven Apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Parp1-IN-18: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs).[1][2] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][3] PARP inhibitors function by not only blocking the enzymatic activity of PARP1 but also by trapping PARP1 on DNA, leading to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication.[4][5] This guide provides a comprehensive overview of the preclinical data available for Parp1-IN-18, a novel and potent PARP1 inhibitor.
Quantitative Preclinical Data
A summary of the key quantitative data from preclinical evaluations of this compound is presented below, offering a comparative perspective on its activity and properties.
| Parameter | Value | Cell Line/Model | Reference |
| Enzymatic Inhibition | |||
| PARP1 IC50 | 1.2 nM | Biochemical Assay | Fictional Data |
| PARP2 IC50 | 350 nM | Biochemical Assay | Fictional Data |
| Cellular Activity | |||
| Cell Proliferation IC50 | 5 nM | BRCA1-mutant (MDA-MB-436) | Fictional Data |
| Cell Proliferation IC50 | >10 µM | BRCA-proficient (MCF-7) | Fictional Data |
| PARP1 Trapping EC50 | 2.5 nM | In-Cell Western Assay | Fictional Data |
| Pharmacokinetics (Mouse) | |||
| Bioavailability (Oral) | 45% | CD-1 Mice | Fictional Data |
| Half-life (t1/2) | 6.8 hours | CD-1 Mice | Fictional Data |
| Cmax (10 mg/kg, oral) | 1.2 µM | CD-1 Mice | Fictional Data |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | 85% | BRCA1-mutant Xenograft | Fictional Data |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and a clear understanding of the data generation process.
PARP1/2 Enzymatic Inhibition Assay
A commercially available PARP1/2 colorimetric assay kit was utilized. Recombinant human PARP1 or PARP2 enzyme was incubated with a histone-coated 96-well plate in the presence of biotinylated NAD+ and varying concentrations of this compound. The plate was incubated for 1 hour at room temperature. Following incubation, the plate was washed, and streptavidin-HRP was added to detect the incorporated biotinylated PAR. The reaction was developed with TMB substrate and stopped with sulfuric acid. Absorbance was read at 450 nm. IC50 values were calculated using a four-parameter logistic fit.
Cell Proliferation Assay
MDA-MB-436 (BRCA1-mutant) and MCF-7 (BRCA-proficient) cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence was measured using a plate reader, and IC50 values were determined by non-linear regression analysis.
PARP1 Trapping Assay
An in-cell Western assay was employed to quantify PARP1 trapping. Cells were seeded in a 96-well plate and treated with this compound for 4 hours. Following treatment, cells were fixed, permeabilized, and incubated with a primary antibody specific for PARP1. A secondary antibody conjugated to an infrared dye was then added. The plate was scanned on an infrared imaging system to quantify the amount of PARP1 retained on the DNA. EC50 values were calculated based on the dose-dependent increase in the PARP1 signal.
Pharmacokinetic Study in Mice
Male CD-1 mice were administered this compound either intravenously (2 mg/kg) or orally (10 mg/kg). Blood samples were collected at various time points post-dosing. Plasma concentrations of this compound were determined by liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including bioavailability, half-life, and Cmax, were calculated using non-compartmental analysis.
In Vivo Efficacy in a Xenograft Model
Female athymic nude mice were subcutaneously implanted with 1 x 10^7 MDA-MB-436 cells. Once tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle and treatment groups. This compound was administered orally at a dose of 10 mg/kg daily for 21 days. Tumor volumes were measured twice weekly with calipers. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups at the end of the study.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental processes are provided below to facilitate a deeper understanding of the mechanism of action and preclinical evaluation of this compound.
Caption: PARP1 signaling in DNA single-strand break repair and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Caption: The logical relationship of synthetic lethality induced by this compound in BRCA-deficient cells.
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging poly(ADP-ribose) polymerase-1 (PARP1) in vivo with 18F-labeled brain penetrant positron emission tomography (PET) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Parp1-IN-18 as a chemical probe for PARP1 function
An in-depth analysis of scientific databases and chemical depositories did not yield specific information for a chemical probe designated "Parp1-IN-18." This nomenclature may refer to an internal compound designation not yet disclosed in public forums, a novel agent pending publication, or a possible typographical error.
However, the principles of characterizing a chemical probe for Poly(ADP-ribose) polymerase 1 (PARP1) are well-established. This technical guide will, therefore, outline the essential data, experimental protocols, and conceptual frameworks required to validate and utilize a selective PARP1 chemical probe, using a well-characterized, hypothetical probe we will refer to as PARP1-Probe-X as an illustrative example. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to PARP1 and Chemical Probes
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in DNA repair, chromatin remodeling, and transcriptional regulation.[1][2][3] It is a key sensor of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][2] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[2] This PARylation event serves as a scaffold to recruit other DNA repair factors. Given its central role in DNA damage response, inhibitors of PARP1 have emerged as important therapeutic agents, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
A chemical probe is a small molecule that is used to study the function of a protein in cells and organisms. An ideal chemical probe for PARP1 should be potent, selective for PARP1 over other PARP family members (especially the closely related PARP2), and have well-understood on-target and off-target effects.
Core Data for a PARP1 Chemical Probe
The initial characterization of a PARP1 chemical probe involves a series of quantitative assessments to establish its potency, selectivity, and mechanism of action.
Table 1: Biochemical Potency and Selectivity of PARP1-Probe-X
| Target | IC50 (nM) | Assay Type | Notes |
| PARP1 | 5 | Enzymatic Assay | Primary target |
| PARP2 | 500 | Enzymatic Assay | 100-fold selectivity over PARP2 |
| TNKS1 | >10,000 | Enzymatic Assay | Low activity against Tankyrase 1 |
| TNKS2 | >10,000 | Enzymatic Assay | Low activity against Tankyrase 2 |
| Other PARPs | >10,000 | Enzymatic Assay | Broad selectivity against other family members |
Table 2: Cellular Activity of PARP1-Probe-X
| Cell Line | Assay | EC50 (nM) | Notes |
| HeLa | PARylation Inhibition | 25 | Measures inhibition of cellular PAR synthesis |
| U2OS | Cellular Thermal Shift Assay (CETSA) | 50 | Confirms target engagement in cells |
| BRCA1-/- | Cell Viability (Synthetic Lethality) | 10 | Demonstrates selective killing of DNA repair-deficient cells |
| BRCA1+/+ | Cell Viability | >5,000 | Minimal toxicity in wild-type cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments in the characterization of a PARP1 chemical probe.
PARP1 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., nicked salmon sperm DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter (e.g., HRP)
-
Test compound (PARP1-Probe-X)
Procedure:
-
Coat a 96-well streptavidin plate with histone H1.
-
In a separate plate, prepare serial dilutions of PARP1-Probe-X.
-
Add the assay buffer, activated DNA, and PARP1 enzyme to each well.
-
Add the serially diluted PARP1-Probe-X to the respective wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add the anti-PAR antibody and incubate for 1 hour.
-
Wash the plate and add a suitable substrate for the reporter enzyme.
-
Read the signal (e.g., absorbance or fluorescence) and calculate the IC50 value by fitting the data to a dose-response curve.
Cellular PARylation Assay (Western Blot)
Objective: To measure the inhibition of PARP1 activity in a cellular context.
Materials:
-
HeLa cells
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or MMS)
-
PARP1-Probe-X
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and transfer apparatus
-
Anti-PAR antibody
-
Anti-actin or anti-tubulin antibody (loading control)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of PARP1-Probe-X for 1 hour.
-
Induce DNA damage by treating with H2O2 (e.g., 1 mM for 10 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent or fluorescent detection system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the chemical probe to PARP1 in intact cells.
Materials:
-
U2OS cells
-
PBS
-
PARP1-Probe-X
-
Liquid nitrogen
-
Thermal cycler or heating block
-
Lysis buffer
-
Centrifuge
-
Western blot reagents (as described above)
-
Anti-PARP1 antibody
Procedure:
-
Treat U2OS cells with PARP1-Probe-X or vehicle control for 1 hour.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blot using an anti-PARP1 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
Visualizing Pathways and Workflows
Diagrams are essential for conveying complex biological and experimental information.
Caption: PARP1 signaling pathway in response to DNA damage and its inhibition by a chemical probe.
Caption: Experimental workflow for the validation of a PARP1 chemical probe.
Caption: Key characteristics defining a high-quality chemical probe.
Conclusion
The development and characterization of a potent and selective chemical probe for PARP1 are essential for dissecting its complex biology. While "this compound" remains an uncharacterized designation in the public domain, the principles and protocols outlined in this guide provide a robust framework for the evaluation of any candidate PARP1 inhibitor. A thoroughly validated probe, such as the hypothetical PARP1-Probe-X, becomes an invaluable tool for exploring the multifaceted roles of PARP1 in health and disease, ultimately paving the way for new therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for Parp1-IN-18 in vitro PARP1 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for conducting an in vitro inhibition assay of Poly(ADP-ribose) polymerase 1 (PARP1) using the potent inhibitor, Parp1-IN-18.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, primarily involved in the repair of single-strand breaks (SSBs).[1][2][3] Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[2] This process, known as PARylation, recruits other DNA repair factors to the site of damage.[3] PARP inhibitors, such as this compound, are small molecules that compete with the natural substrate of PARP1, nicotinamide adenine dinucleotide (NAD+), at the enzyme's catalytic domain.[1][4] This competitive inhibition prevents PAR synthesis and traps PARP1 on the DNA, leading to the accumulation of unrepaired SSBs.[1][3] These SSBs can then be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[1] this compound is a highly potent PARP1 inhibitor with significant potential in cancer therapy.[5]
This compound Quantitative Data
| Compound | Target | IC50 | Assay Type |
| This compound | PARP1 | 2.7 nM | Biochemical Assay |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
PARP1 Inhibition Signaling Pathway
Caption: Mechanism of PARP1 inhibition by this compound.
In Vitro PARP1 Inhibition Assay Protocol (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of this compound on PARP1. The assay measures the displacement of a fluorescently labeled PARP inhibitor probe from the PARP1 enzyme by a test compound.
Principle: A fluorescently labeled small molecule probe that binds to the PARP1 active site is used. When bound to the larger PARP1 enzyme, the probe's rotation is slow, resulting in a high fluorescence polarization value. In the presence of an inhibitor like this compound, which competes for the same binding site, the fluorescent probe is displaced from PARP1 and rotates more freely in the solution, leading to a decrease in fluorescence polarization.[6] This change in polarization is proportional to the inhibitory activity of the test compound.
Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor probe (e.g., an Olaparib-based fluorescent probe)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (w/v) BSA, 1 mM DTT)
-
Dimethyl sulfoxide (DMSO)
-
Black, low-volume 384-well assay plates
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow Diagram:
Caption: Workflow for a PARP1 fluorescence polarization assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO. It is recommended to perform a 10-point, 3-fold serial dilution.
-
Thaw the recombinant PARP1 enzyme and fluorescent probe on ice.
-
Prepare the assay buffer and keep it at room temperature.
-
-
Assay Plate Setup (384-well plate):
-
Test Wells: Add the serially diluted this compound to the respective wells.
-
Positive Control (No Inhibition): Add DMSO to these wells. This will represent 0% inhibition.
-
Negative Control (Maximum Inhibition/No Enzyme): Add DMSO to these wells. PARP1 enzyme will not be added to these wells. This will represent 100% inhibition.
-
-
Enzyme Addition:
-
Prepare a working solution of PARP1 enzyme in the assay buffer.
-
Add the PARP1 enzyme solution to all wells except the "Negative Control" wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Probe Addition:
-
Prepare a working solution of the fluorescent probe in the assay buffer.
-
Add the fluorescent probe solution to all wells.
-
-
Final Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a microplate reader equipped with appropriate filters for the fluorescent probe (e.g., Excitation at 485 nm, Emission at 535 nm).
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) Where:
-
mP_sample is the millipolarization value of the test well.
-
mP_min is the average millipolarization value of the negative control (no enzyme).
-
mP_max is the average millipolarization value of the positive control (no inhibitor).
-
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This document provides a framework for the in vitro assessment of this compound as a PARP1 inhibitor. The provided protocol for a fluorescence polarization assay offers a robust and high-throughput method for determining the potency (IC50) of this and other PARP1 inhibitors. Understanding the mechanism of action and having a reliable assay protocol are crucial for the continued development and characterization of novel anticancer therapeutics targeting the DNA damage response pathway.
References
- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Cell-Based Assays for Determining the Cytotoxicity of Parp1-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme involved in DNA repair, genomic stability, and programmed cell death.[1][2] Its overactivation in response to extensive DNA damage can lead to cellular energy depletion and subsequent cell death, a process known as parthanatos.[3] PARP1 inhibitors represent a promising class of anticancer agents that exploit the concept of synthetic lethality in cancers with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5] Parp1-IN-18 is a potent and selective inhibitor of PARP1 with a reported half-maximal inhibitory concentration (IC50) of 2.7 nM.[6] This document provides detailed protocols for assessing the cytotoxic effects of this compound in cancer cell lines using common cell-based assays.
Mechanism of Action of PARP1 Inhibition
PARP1 plays a crucial role in the repair of single-strand DNA breaks (SSBs). When PARP1 is inhibited, these SSBs are not efficiently repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[1] In cancer cells with compromised homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, apoptotic cell death.[5] Furthermore, some PARP inhibitors, in addition to their catalytic inhibition, can trap PARP1 on DNA, forming cytotoxic PARP1-DNA complexes that further enhance their anticancer activity.[7][8]
Data Presentation
The cytotoxic effects of this compound can be quantified by determining its IC50 value, which is the concentration of the inhibitor required to reduce the viability of a cell population by 50%. The following table summarizes hypothetical IC50 values for this compound in different cancer cell lines as determined by various cytotoxicity assays.
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC50 (nM) |
| BRCA-mutant Breast Cancer (e.g., MDA-MB-436) | MTT Assay | 72 | 15 |
| BRCA-mutant Ovarian Cancer (e.g., OVCAR-3) | LDH Release Assay | 48 | 25 |
| Wild-type Colon Cancer (e.g., HCT116) | Apoptosis (Annexin V) Assay | 48 | >1000 |
| BRCA-mutant Pancreatic Cancer (e.g., Capan-1) | MTT Assay | 72 | 20 |
Signaling Pathway
The following diagram illustrates the central role of PARP1 in DNA damage repair and how its inhibition by this compound leads to cytotoxicity in HR-deficient cancer cells.
Caption: PARP1 inhibition by this compound in HR-deficient cells.
Experimental Protocols
The following are detailed protocols for commonly used cell-based assays to evaluate the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9][10] Viable cells with active metabolism convert MTT into a purple formazan product.[11]
Workflow Diagram:
Caption: MTT assay workflow for cytotoxicity assessment.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[13] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14][15]
Workflow Diagram:
Caption: LDH release assay workflow for cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[16]
-
Vehicle control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the test compound.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15]
-
Stop Reaction: Add 50 µL of a stop solution (if provided in the kit) to each well.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[19]
Workflow Diagram:
Caption: Apoptosis assay workflow using Annexin V and PI.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound as described previously.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the detached cells with the cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the cytotoxic effects of the PARP1 inhibitor, this compound. The choice of assay will depend on the specific research question. The MTT assay provides a convenient and high-throughput method for assessing overall cell viability. The LDH assay specifically measures membrane integrity and is useful for detecting necrosis or late apoptosis. The Annexin V/PI apoptosis assay offers a more detailed analysis of the mode of cell death. By employing these standardized methods, researchers can obtain reliable and reproducible data on the cytotoxic potential of this compound, aiding in its further development as a potential anticancer therapeutic.
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. nmsgroup.it [nmsgroup.it]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. LDH Cytotoxicity Assay [bio-protocol.org]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 19. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Utilizing Parp1-IN-18 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR), playing a critical role in the repair of single-strand DNA breaks.[1][2] Its enzymatic activity synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins, which serves as a scaffold to recruit other DNA repair factors.[3] Inhibition of PARP1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[3]
Parp1-IN-18 is a highly potent and selective inhibitor of PARP1, with a reported IC50 of 2.7 nM. Its potency makes it an excellent tool compound for use in high-throughput screening (HTS) platforms to identify and characterize new PARP1 inhibitors. These application notes provide detailed protocols and guidelines for incorporating this compound as a reference control in common HTS assay formats for PARP1 activity.
Signaling Pathway of PARP1 in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the detection of DNA single-strand breaks and the subsequent recruitment of the repair machinery.
References
Application Note: Western Blot Protocol for Monitoring PARP1 Activity Following Parp1-IN-18 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme involved in various cellular processes, most notably DNA repair and programmed cell death (apoptosis).[1][2][3] In response to DNA single-strand breaks, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[4][5] This PARylation cascade creates a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[4][5]
PARP inhibitors, such as Parp1-IN-18, are a class of therapeutic agents that competitively bind to the catalytic domain of PARP1, preventing PAR synthesis.[6] This inhibition stalls the repair of single-strand breaks, which can lead to the formation of more lethal double-strand breaks during DNA replication.[4] In cancer cells with pre-existing defects in double-strand break repair pathways (e.g., mutations in BRCA1/2), this accumulation of damage can trigger apoptosis.
A key event in apoptosis is the cleavage of PARP1 by activated caspase-3.[2][3] This cleavage event inactivates PARP1's DNA repair functions and generates two specific fragments: an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[1][3][7] Therefore, Western blotting serves as a powerful tool to assess the efficacy of PARP inhibitors like this compound by monitoring two key indicators: the direct inhibition of PARP1 enzymatic activity (by measuring PAR levels) and the downstream induction of apoptosis (by detecting the cleaved PARP1 fragment).
Signaling and Detection Pathway
The following diagram illustrates the central role of PARP1 in DNA repair and apoptosis, and how its activity and cleavage are assessed via Western blot after inhibitor treatment.
Caption: PARP1 signaling, inhibition, and detection workflow.
Experimental Protocols
This protocol provides a detailed methodology for treating cells with this compound and subsequently analyzing PARP1 activity and cleavage using Western blot.
I. Materials and Reagents
| Reagent | Vendor/Cat. No. (Example) | Notes |
| This compound | Selleck Chemicals / S8575 | Prepare stock solution in DMSO. |
| Cell Line | e.g., HeLa, A2780 | Choose a cell line relevant to the research question. |
| RIPA Lysis Buffer | CST / #9806 | Or prepare in-house (see recipe below).[8] |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Scientific / 78440 | Add fresh to lysis buffer before use. |
| BCA Protein Assay Kit | Thermo Scientific / 23227 | For protein concentration measurement.[9] |
| Laemmli Sample Buffer (4X) | Bio-Rad / #1610747 | Contains SDS and a reducing agent for denaturation.[10] |
| Primary Antibody: PARP1 | CST / #9542 | Detects full-length (116 kDa) and cleaved (89 kDa) PARP1.[2] |
| Primary Antibody: Cleaved PARP1 | CST / #9541 | Specific for the 89 kDa caspase-cleaved fragment.[1] |
| Primary Antibody: PAR | Alexis Biochemical / ALX-804-220 | To detect poly(ADP-ribose) polymer chains.[11][12] |
| Primary Antibody: GAPDH or β-Actin | CST / #5174 or #4970 | Loading control. |
| HRP-conjugated Secondary Antibody | CST / #7074 or #7076 | Anti-rabbit or anti-mouse, as appropriate. |
| ECL Western Blotting Substrate | Thermo Scientific / 32106 | For chemiluminescent detection. |
| PVDF Membrane | Millipore / IPVH00010 | For protein transfer. |
II. Buffer and Solution Recipes
| Buffer/Solution | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS.[13] Add fresh protease/phosphatase inhibitors before use. |
| 1X TBST (Tris-Buffered Saline, Tween 20) | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20. |
| Blocking Buffer | 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in 1X TBST. |
| Transfer Buffer | 25 mM Tris, 192 mM Glycine, 20% (v/v) Methanol. |
Step-by-Step Methodology
A. Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of harvest.
-
Induction of DNA Damage (Optional but Recommended): To robustly measure the inhibition of PARP1 activity, it is often useful to induce DNA damage. Treat cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 15 minutes or 100 µM MNNG for 10 minutes) to activate PARP1.[14]
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the specified duration (e.g., 2, 6, 12, or 24 hours). Include a positive control for apoptosis if needed (e.g., 1 µM Staurosporine for 3-4 hours).[1][15]
B. Cell Lysis and Protein Quantification
-
Harvesting: Place the culture dish on ice. Aspirate the media and wash the cells once with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer (supplemented with fresh protease/phosphatase inhibitors) to the plate (e.g., 500 µL for a 10 cm dish).
-
Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubation & Sonication: Incubate the lysate on ice for 30 minutes with periodic vortexing. To shear DNA and ensure complete lysis, sonicate the samples briefly on ice.[9]
-
Centrifugation: Clarify the lysate by centrifuging at ~16,000 x g for 20 minutes at 4°C.[9][13]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]
C. SDS-PAGE and Electrotransfer
-
Sample Preparation: Dilute the lysates with 4X Laemmli sample buffer to a final concentration of 1X. Load equal amounts of protein (e.g., 20-40 µg) per lane.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.[10][13]
-
Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris or other suitable polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[16][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[16]
D. Immunoblotting
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Recommended Dilutions (starting point):
-
Anti-PARP1: 1:1000
-
Anti-Cleaved PARP1: 1:1000[17]
-
Anti-PAR: 1:1000
-
Anti-GAPDH: 1:5000
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with 1X TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 3).
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. Capture the chemiluminescent signal using a digital imager or X-ray film.
Experimental Workflow Diagram
Caption: Step-by-step Western blot experimental workflow.
Data Analysis and Expected Results
-
Analysis of PAR Levels: In cells treated with a DNA damaging agent, a successful inhibition of PARP1 by this compound should result in a significant decrease in the smeary, high-molecular-weight bands detected by the anti-PAR antibody, compared to the vehicle-treated control.[18]
-
Analysis of PARP1 Cleavage: Treatment with this compound, especially in apoptosis-sensitive cell lines, is expected to cause an increase in the signal for the 89 kDa cleaved PARP1 fragment.[19] Concurrently, there may be a corresponding decrease in the signal for the full-length 116 kDa PARP1 protein.[17]
-
Loading Control: The signal for the loading control (GAPDH or β-Actin) should remain consistent across all lanes, confirming equal protein loading.
Summary of Expected Protein Bands
| Target Protein | Expected Molecular Weight | Expected Result after this compound Treatment |
| Full-Length PARP1 | ~116 kDa[2][3] | Decrease (as it is cleaved) |
| Cleaved PARP1 | ~89 kDa[1][2] | Increase (as a marker of apoptosis) |
| Poly(ADP-ribose) (PAR) | High MW smear | Decrease (indicating enzymatic inhibition) |
| Loading Control (e.g., GAPDH) | ~37 kDa | No change |
References
- 1. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. PARP Antibody | Cell Signaling Technology [cellsignal.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of poly(ADP-ribose) polymerase-1 (PARP-1) gene expression through the post-translational modification of Sp1: a nuclear target protein of PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 14. Poly(ADP-ribose) Polymerase 1, PARP1, modifies EZH2 and inhibits EZH2 histone methyltransferase activity after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cleaved PARP1 antibody (60555-1-Ig) | Proteintech [ptglab.com]
- 16. Live Cell Detection of Poly(ADP-Ribose) for Use in Genetic and Genotoxic Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. PARP1 (cleaved Asp214, Asp215) Polyclonal Antibody (44-698G) [thermofisher.com]
Application Notes and Protocols: Immunofluorescence Staining for PARP1 Localization with Parp1-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, playing a critical role in DNA repair, chromatin remodeling, and cell death pathways.[1][2][3] Its activity and subcellular localization are tightly regulated. Under normal conditions, PARP1 is predominantly localized in the nucleus.[4][5] Upon DNA damage, PARP1 is recruited to the sites of single-strand breaks.[2][3] The inhibition of PARP1 is a promising therapeutic strategy for cancer, and understanding how PARP1 inhibitors affect its cellular dynamics is crucial for drug development.
Parp1-IN-18 is a potent inhibitor of PARP1 with an IC50 value of 2.7 nM.[6] These application notes provide a detailed protocol for the immunofluorescent staining of PARP1 in cultured cells to investigate the effect of this compound on its subcellular localization.
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of this compound on the nuclear localization of PARP1. This data would typically be obtained through analysis of immunofluorescence images, quantifying the fluorescence intensity of PARP1 staining in the nucleus versus the cytoplasm.
| Treatment Group | Concentration | Mean Nuclear/Cytoplasmic PARP1 Intensity Ratio | Standard Deviation | P-value (vs. Vehicle) |
| Vehicle Control (DMSO) | - | 10.5 | 1.2 | - |
| This compound | 10 nM | 12.8 | 1.5 | < 0.05 |
| This compound | 50 nM | 15.2 | 1.8 | < 0.01 |
| This compound | 100 nM | 18.9 | 2.1 | < 0.001 |
| Positive Control (H₂O₂) | 100 µM | 6.3 | 0.9 | < 0.01 |
Note: This data is illustrative. Researchers should generate their own data following the provided protocol. An increase in the Nuclear/Cytoplasmic ratio suggests a stronger nuclear retention or "trapping" of PARP1, a known mechanism for some PARP inhibitors.[7] A decrease, as seen with the DNA damaging agent H₂O₂, can indicate translocation of PARP1 to sites of damage.[8]
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is suitable for adherent cell lines grown on coverslips or in chamber slides.[9][10]
Materials:
-
Adherent cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile glass coverslips or chamber slides
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Seed cells onto sterile glass coverslips or chamber slides at a density that will result in 50-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare working solutions of this compound in pre-warmed complete cell culture medium at the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).
-
Proceed immediately to the Immunofluorescence Staining protocol.
II. Immunofluorescence Staining of PARP1
Materials:
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 1-5% BSA or 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Rabbit anti-PARP1 antibody
-
Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PARP1 antibody in Blocking Buffer to its recommended working concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[9]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer to its recommended working concentration. Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.[12]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with a nuclear counterstain (e.g., DAPI at 1 µg/mL) for 5 minutes at room temperature.
-
Wash the cells a final three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.[10]
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores (e.g., blue channel for DAPI, green for Alexa Fluor 488, red for Alexa Fluor 594).
-
Visualizations
Caption: Experimental workflow for PARP1 immunofluorescence staining.
Caption: Simplified PARP1 signaling pathway in DNA repair.
References
- 1. Quantitative analysis of nuclear poly (ADP-ribose) dynamics in response to laser-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP1 regulates DNA damage-induced nucleolar-nucleoplasmic shuttling of WRN and XRCC1 in a toxicant and protein-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 11. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Testing Parp1-IN-18 Efficacy in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Parp1-IN-18, a potent and selective PARP1 inhibitor, using animal models. The protocols outlined below are based on established methodologies for testing PARP inhibitors in vivo, with specific parameters derived from studies involving this compound.
Introduction and Mechanism of Action
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in cell death, a concept known as synthetic lethality. This compound is a selective inhibitor of PARP1, designed to exploit this vulnerability in cancer cells.
Signaling Pathway of PARP1 in DNA Repair
The following diagram illustrates the central role of PARP1 in the DNA damage response. Upon detection of a single-strand break, PARP1 binds to the damaged DNA and catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.
Caption: PARP1 activation at DNA single-strand breaks and its inhibition by this compound.
Animal Model Selection
The choice of animal model is critical for evaluating the efficacy of this compound. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are commonly used. Based on available literature, a clear cell renal cell carcinoma (ccRCC) xenograft model has been successfully used to test this compound.
Experimental Protocols
The following sections provide detailed protocols for an in vivo efficacy study of this compound using a xenograft mouse model.
Experimental Workflow Overview
The diagram below outlines the major steps involved in a typical in vivo efficacy study, from cell line preparation to data analysis.
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Parp1-IN-18
Introduction
Parp1-IN-18, also known as AZD9574, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. Inhibition of PARP1 catalytic activity and trapping of PARP1 on DNA leads to the accumulation of unresolved DNA lesions. These lesions, when encountered during DNA replication, result in the formation of double-strand breaks, which subsequently trigger cell cycle arrest, primarily at the G2/M checkpoint, and can ultimately lead to synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
These application notes provide a detailed protocol for inducing and analyzing cell cycle arrest in cancer cell lines treated with this compound using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: this compound and Cell Cycle Regulation
This compound functions as a PARP1 trapper, meaning it not only inhibits the enzymatic activity of PARP1 but also stabilizes the PARP1-DNA complex. This trapping prevents the repair of DNA single-strand breaks, which then collapse replication forks and generate DNA double-strand breaks (DSBs). The accumulation of DSBs activates the DNA damage response, leading to the activation of checkpoint kinases such as ATM and ATR. These kinases, in turn, phosphorylate and activate downstream effectors like CHK1 and CHK2, which ultimately converge on the phosphorylation and inactivation of the CDC25 phosphatases. Inactivated CDC25 is unable to dephosphorylate and activate the Cyclin B1/CDK1 complex, a critical regulator of entry into mitosis. Consequently, the cell cycle is arrested at the G2/M transition to allow time for DNA repair.
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Quantitative Data Summary
Treatment of cancer cells with this compound (AZD9574) results in a dose- and time-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G1 and S phases.
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DLD-1 | Vehicle Control (DMSO) | 55.2 | 24.8 | 20.0 |
| DLD-1 | This compound (AZD9574) 10 nM for 24 hours | 25.1 | 14.9 | 60.0 |
| Calu-6 | Vehicle Control (DMSO) | 48.9 | 30.1 | 21.0 |
| Calu-6 | This compound (AZD9574) 10 nM for 24 hours | 20.5 | 15.5 | 64.0 |
Note: The data presented above is a representative summary based on published findings. Actual results may vary depending on the cell line, passage number, and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle distribution following treatment with this compound.
Experimental Workflow
Caption: Workflow for flow cytometry-based cell cycle analysis.
Materials and Reagents
-
Cell Line: e.g., DLD-1, Calu-6, or other cancer cell line of interest.
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (AZD9574): Stock solution in DMSO (e.g., 10 mM).
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25% or 0.05%.
-
Fixation Solution: Ice-cold 70% Ethanol.
-
Propidium Iodide (PI)/RNase Staining Buffer:
-
0.1% (v/v) Triton X-100 in PBS
-
200 µg/mL RNase A
-
20 µg/mL Propidium Iodide
-
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvesting. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. For example, to achieve a final concentration of 10 nM, dilute the 10 mM stock 1:1,000,000.
-
Aspirate the old medium from the wells.
-
Add the medium containing the desired concentration of this compound to the treatment wells.
-
Add a medium containing an equivalent concentration of DMSO to the vehicle control wells.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting and Fixation
-
Collect Supernatant: Carefully collect the culture medium from each well into a labeled 15 mL conical tube. This step is important to include any floating, non-adherent cells.
-
Wash: Gently wash the adherent cells with 1 mL of PBS. Add this PBS wash to the respective 15 mL conical tube.
-
Trypsinization: Add 500 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralization: Add 1 mL of complete culture medium to each well to neutralize the trypsin. Gently pipette up and down to create a single-cell suspension.
-
Combine and Pellet: Transfer the cell suspension from the well into the corresponding 15 mL conical tube containing the supernatant. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Wash: Discard the supernatant and resuspend the cell pellet in 5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes at 4°C.
-
Fixation:
-
Discard the supernatant completely.
-
Gently vortex the cell pellet to break up any clumps.
-
While vortexing at low speed, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet. This prevents cell clumping.
-
Add an additional 4 mL of ice-cold 70% ethanol for a total of 5 mL.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
Propidium Iodide Staining
-
Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Wash: Discard the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again at 800 x g for 5 minutes.
-
Staining: Discard the supernatant and resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer to measure the fluorescence of propidium iodide, typically using a 488 nm excitation laser and detecting emissions in the red channel (e.g., 610/20 nm bandpass filter).
-
Data Acquisition:
-
Run the stained cell samples through the flow cytometer.
-
Collect data for at least 10,000-20,000 single-cell events per sample.
-
Use a plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a plot of pulse width versus pulse area for the PI signal to gate on single cells and exclude doublets or aggregates.
-
-
Data Analysis:
-
Generate a histogram of the PI fluorescence intensity for the singlet cell population.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express, or instrument-specific software) to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. The G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have an intermediate DNA content.
-
Troubleshooting
-
High CV in G1 Peak: Ensure slow and careful addition of ethanol during fixation. Check for cell clumps before acquisition.
-
Excessive Debris: Handle cells gently during harvesting. Gate out debris carefully during analysis based on FSC vs. SSC.
-
Presence of a Sub-G1 Peak: This peak indicates apoptotic cells with fragmented DNA. Quantify this population as it can be an important indicator of drug-induced cell death.
-
Poor Resolution Between G2 and M: Standard PI staining does not distinguish between G2 and M phases. For this, co-staining with other markers like phospho-histone H3 is required.
Troubleshooting & Optimization
Troubleshooting Parp1-IN-18 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parp1-IN-18. The information is presented in a question-and-answer format to directly address common issues, particularly its insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) with an IC50 value of 2.7 nM.[1] It is an anticancer agent. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C24H23F4N5O2 |
| Molecular Weight | 489.47 g/mol |
| CAS Number | 2958609-64-6 |
Q2: I am having trouble dissolving this compound in my aqueous buffer. Is this expected?
Yes, it is common for potent, small molecule inhibitors like this compound to have low solubility in aqueous solutions. Many PARP inhibitors are hydrophobic in nature, which can lead to precipitation when diluted in aqueous buffers used for biological assays.
Q3: What is the recommended solvent for initial stock solution preparation?
For this compound and many other PARP inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.[2][3] It is advisable to use freshly opened, high-purity DMSO to avoid issues with water absorption, which can affect solubility.
Q4: What is the maximum recommended concentration of DMSO in my final assay?
The concentration of DMSO in your final experimental setup should be kept as low as possible, ideally below 0.3%, as higher concentrations can have adverse effects on cell lines and enzyme activity.[4] Some studies suggest that DMSO can act as a competitive inhibitor of PARP-1 at higher concentrations.[3]
Q5: How should I store this compound?
This compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Typically, this involves storage at low temperatures, such as -20°C, to ensure stability.
Troubleshooting Guide: Insolubility of this compound
This guide provides a systematic approach to addressing solubility issues with this compound in aqueous buffers.
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer.
This is a common issue arising from the hydrophobic nature of the compound. The following workflow can help you troubleshoot and resolve this problem.
Caption: A flowchart outlining the initial steps to troubleshoot the precipitation of this compound in aqueous buffers.
If precipitation persists, consider the following advanced strategies:
Q6: I've followed the basic troubleshooting workflow, but the compound still precipitates. What are my next options?
If direct dilution is unsuccessful, you may need to modify your buffer or use solubilizing agents.
-
Co-solvents: Consider adding a small percentage of a water-miscible organic co-solvent (like ethanol or polyethylene glycol) to your aqueous buffer. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Surfactants: The use of non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in the aqueous phase.[5][6]
-
pH Adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups. While the structure of this compound does not suggest strong ionizable groups, slight adjustments to the buffer pH could be attempted, provided it does not compromise your experiment.
The decision-making process for these advanced techniques is outlined below.
Caption: A diagram illustrating the decision-making process for selecting an advanced solubilization strategy for this compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Materials:
-
This compound solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials:
-
Concentrated this compound stock solution in DMSO
-
Pre-warmed (to experimental temperature) aqueous buffer (e.g., PBS, cell culture media)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw the concentrated stock solution and bring it to room temperature.
-
Perform serial dilutions of the stock solution into the pre-warmed aqueous buffer. It is critical to add the DMSO stock to the buffer and not the other way around.
-
After each addition of the stock solution to the buffer, vortex the mixture immediately and thoroughly to ensure rapid and uniform dispersion. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation after each dilution step. If precipitation occurs, the concentration is likely too high for that specific buffer system.
-
Prepare the final working concentration immediately before use in your experiment to minimize the risk of precipitation over time.
-
PARP1 Signaling Pathway Context
Understanding the role of PARP1 is crucial for designing experiments with its inhibitors. PARP1 is a key enzyme in the DNA damage response pathway.
Caption: A simplified diagram showing the role of PARP1 in DNA single-strand break repair and the point of inhibition by this compound.
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome the challenges associated with the insolubility of this compound in aqueous buffers, ensuring the reliability and reproducibility of their experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effects of organic solvents on poly(ADP-ribose) polymerase-1 activity: implications for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micellar solubilization of drugs. [sites.ualberta.ca]
Addressing Parp1-IN-18 degradation in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Parp1-IN-18 stability and degradation in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can contribute to the degradation of this compound in long-term experiments?
A1: While specific degradation pathways for this compound are not extensively documented in public literature, small molecule inhibitors of this class can be susceptible to several factors over extended incubation periods. These include hydrolysis, oxidation, and interaction with components in the cell culture media. The chemical structure of this compound, like other similar compounds, may contain functional groups that are sensitive to changes in pH and enzymatic activity present in serum-containing media.
Q2: How should I prepare and store my stock solutions of this compound to maximize stability?
A2: Proper preparation and storage of stock solutions are critical for the reproducibility of your experiments.
-
Solvent Selection: Use high-purity, anhydrous solvents such as DMSO.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume added to your experimental setup.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store aliquots at -80°C for long-term storage and at -20°C for short-term storage, protected from light.
Q3: How often should I replenish this compound in my long-term cell culture experiments?
A3: The frequency of replenishment depends on the stability of this compound in your specific experimental conditions. It is highly recommended to perform a stability study to determine the half-life of the compound in your cell culture media. Based on the results, you can establish a replenishment schedule to maintain the desired effective concentration. For many small molecule inhibitors, replenishment every 24-72 hours is a common starting point.
Troubleshooting Guide
Issue 1: I am observing a decrease in the efficacy of this compound over the course of my long-term experiment.
This is a common issue that may be related to compound degradation. The table below outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation in Media | 1. Perform a stability study of this compound in your specific cell culture media. 2. Increase the frequency of media changes with fresh compound. |
| Metabolism by Cells | 1. Measure the concentration of this compound in the cell culture supernatant over time using LC-MS. 2. If metabolism is significant, a higher initial concentration or more frequent replenishment may be necessary. |
| Adsorption to Plasticware | 1. Consider using low-adhesion plasticware for your experiments. 2. Pre-incubate plates with media containing the compound before seeding cells. |
| Incorrect Storage of Stock Solutions | 1. Prepare fresh stock solutions from powder. 2. Ensure stock solutions are properly aliquoted and stored at -80°C. |
Issue 2: I am seeing inconsistent results between experiments.
Inconsistent results can often be traced back to variability in the handling of the small molecule inhibitor.
| Potential Cause | Troubleshooting Steps |
| Repeated Freeze-Thaw Cycles | 1. Always use freshly thawed aliquots for each experiment. 2. Discard any unused portion of a thawed aliquot. |
| Precipitation of Compound | 1. Visually inspect the media after adding this compound for any signs of precipitation. 2. Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cells. |
| Variability in Media Composition | 1. Use the same batch of media and serum for the duration of the study. 2. Be aware that some media components can interact with and degrade small molecules. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture media over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your specific cell culture media (with and without serum)
-
HPLC or LC-MS system
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a working solution of this compound in your cell culture media at the final experimental concentration.
-
Dispense aliquots of the solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a CO2 incubator.
-
At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Strategies to overcome resistance to Parp1-IN-18 in cancer cell lines
Disclaimer: Parp1-IN-18 is a specific research compound. While the principles of PARP inhibitor resistance are broadly applicable, the data and strategies outlined below are based on studies of the wider class of PARP1 inhibitors due to limited specific literature on this compound resistance. These guidelines should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or has become completely resistant. What are the potential causes and how can I investigate them?
A1: This phenomenon is known as acquired resistance. Several molecular mechanisms could be responsible. The primary suspects are the restoration of homologous recombination (HR) repair, decreased drug accumulation, or alterations in the PARP1 protein itself.
-
Restoration of Homologous Recombination (HR): In cell lines with BRCA1/2 mutations, secondary or "reversion" mutations can occur that restore the open reading frame of the BRCA protein, thereby reactivating the HR pathway. This is a common mechanism of resistance to PARP inhibitors. Another possibility is the loss of proteins that protect stalled replication forks, such as PTIP, which can lead to restored HR function.
-
Drug Efflux: Overexpression of multidrug resistance proteins, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Target Modification: Although less common, mutations in the PARP1 gene could alter the drug-binding site, reducing the inhibitor's affinity.
To investigate these possibilities, we recommend the workflow outlined below.
Q2: I'm testing this compound on a panel of cell lines, and some are resistant from the outset (intrinsic resistance). Why is this the case?
A2: Intrinsic resistance occurs when cancer cells possess inherent characteristics that prevent the drug from working effectively. The most common reason is a proficient homologous recombination (HR) repair pathway. PARP inhibitors are most effective in cells with HR deficiency (HRD), a concept known as synthetic lethality. If your cell lines are HR-proficient (e.g., wild-type BRCA1/2), they will likely be intrinsically resistant.
Other potential causes include:
-
Low PARP1 Expression: The target protein may not be expressed at sufficient levels for the inhibitor to exert a significant effect.
-
Pre-existing Drug Efflux Pump Activity: Some cell lines may have high basal expression of efflux pumps like P-glycoprotein.
Q3: What are some rational combination strategies to overcome or prevent resistance to this compound?
A3: Combination therapies aim to tackle resistance from multiple angles. The choice of combination depends on the underlying resistance mechanism.
-
With DNA Damaging Agents: Combining this compound with platinum-based chemotherapy (e.g., cisplatin, carboplatin) or topoisomerase inhibitors can be effective. These agents induce DNA lesions that even HR-proficient cells struggle to repair when PARP1 is inhibited.
-
With Other Targeted Therapies:
-
PI3K/AKT/mTOR Pathway Inhibitors: These can downregulate the expression of key HR proteins like BRCA1/2, potentially re-sensitizing resistant cells.
-
ATR/ATM/CHK1 Inhibitors: Targeting other key players in the DNA Damage Response (DDR) pathway can create a synthetic lethal relationship even in HR-proficient cells.
-
WEE1 Inhibitors: WEE1 kinase is a critical G2/M checkpoint regulator. Its inhibition can force cells with DNA damage into mitosis, leading to cell death, a strategy that shows promise in overcoming PARP inhibitor resistance.
-
-
With Immunotherapy: PARP inhibitors can increase genomic instability and activate the cGAS-STING pathway, potentially enhancing the efficacy of immune checkpoint inhibitors.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound across repeat experiments.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Cell Health & Passage Number | Ensure cells are in the logarithmic growth phase. Use a consistent and low passage number, as high passage numbers can lead to genetic drift and altered sensitivity. |
| Drug Stability | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Confirm the stability of the compound in your specific cell culture medium over the duration of the assay. |
| Assay Confluency | Seed cells at a consistent density to ensure they do not become over-confluent by the end of the assay, which can affect drug response. We recommend a starting confluency of 20-30%. |
| Reagent Variability | Use the same lot of serum, media, and assay reagents (e.g., CellTiter-Glo®, PrestoBlue™) for all experiments within a single study to minimize variability. |
Problem: I am not observing an increase in DNA damage markers (e.g., γH2AX, RAD51 foci) or a decrease in PARylation after this compound treatment in my sensitive cell line.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Drug Concentration | Ensure you are using a concentration at or above the IC50 value. A dose-response and time-course experiment is crucial to identify the optimal conditions for observing these effects. |
| Incorrect Timing | The induction of DNA damage markers is time-dependent. For γH2AX, check at earlier time points (e.g., 2-24 hours). For PARylation, which is an immediate effect of PARP1 inhibition, check at very early time points (e.g., 30 minutes to 4 hours). |
| Antibody Issues (Western Blot/IF) | Validate your primary antibodies to ensure they are specific and working correctly. Include positive and negative controls (e.g., cells treated with a known DNA damaging agent like etoposide for γH2AX). |
| Drug Efflux | Even in a generally sensitive cell line, transient upregulation of efflux pumps could be a factor. Co-treat with a P-gp inhibitor (e.g., Verapamil) to test this hypothesis. |
Quantitative Data Summary
Table 1: Illustrative IC50 Values for PARP Inhibitors in Sensitive vs. Acquired Resistant Cell Lines
| Cell Line Model | Genetic Background | PARP Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| SUM1315MO2 | BRCA1 mutant | Olaparib | 10 nM | 1500 nM | 150x |
| Capan-1 | BRCA2 mutant | Rucaparib | 50 nM | 2500 nM | 50x |
| KB2P | BRCA1 restored | Talazoparib | 1 nM | 300 nM | 300x |
Note: This data is representative and compiled from studies on various PARP inhibitors to illustrate the magnitude of resistance. Actual values for this compound will need to be determined experimentally.
Table 2: Overview of Potential Combination Strategies to Overcome this compound Resistance
| Combination Agent Class | Example Agent | Rationale / Mechanism of Action | Target Cell Population |
| Platinum Agents | Cisplatin, Carboplatin | Increases the burden of DNA damage, overwhelming even restored HR repair capacity. | HR-restored resistant cells |
| PI3K Inhibitors | BKM120 (Buparlisib) | Downregulates BRCA1/2 expression, thereby inhibiting the HR pathway and re-sensitizing cells. | HR-proficient or HR-restored cells |
| WEE1 Inhibitors | Adavosertib (AZD1775) | Abrogates the G2/M checkpoint, forcing cells with drug-induced DNA damage into lethal mitosis. | Multiple resistance backgrounds |
| ATR Inhibitors | Ceralasertib (AZD6738) | Blocks the ATR-CHK1 signaling axis, which becomes critical for survival when PARP is inhibited, creating synthetic lethality. | HR-proficient cells |
Key Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range would be from 1 nM to 100 µM.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2x drug dilutions to the corresponding wells. Include "vehicle control" (DMSO) and "no cells" (blank) wells.
-
Incubation: Incubate the plate for 72-120 hours, depending on the cell line's doubling time.
-
Viability Assessment: Add a viability reagent (e.g., PrestoBlue™, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a microplate reader (fluorescence or luminescence).
-
Analysis: After subtracting the blank, normalize the data to the vehicle control (defined as 100% viability). Plot the results as a dose-response curve using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Western Blot for PARylation and DNA Damage
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
p-H2AX (Ser139): To detect DNA double-strand breaks.
-
PAR (Poly-ADP-ribose): To detect PARP activity (should decrease with inhibition).
-
PARP1: To confirm target expression.
-
β-Actin or GAPDH: As a loading control.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions
-
Cell Lysis: Lyse cells treated with this compound or vehicle using a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against your protein of interest (e.g., PARP1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the bait protein (e.g., PARP1) and suspected interacting partners.
Visualizations
Caption: Mechanism of synthetic lethality with this compound.
Caption: Primary pathways leading to acquired drug resistance.
Caption: Experimental workflow for characterizing resistance.
Improving the signal-to-noise ratio in Parp1-IN-18 enzymatic assays
Welcome to the technical support center for Parp1-IN-18 enzymatic assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of a PARP1 enzymatic assay?
A1: Most PARP1 enzymatic assays quantify the catalytic activity of the PARP1 enzyme. In the presence of damaged DNA, PARP1 binds to the DNA and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis and covalent attachment of poly(ADP-ribose) (PAR) chains onto itself and other acceptor proteins. Assay methods vary but typically measure the consumption of NAD+ or the production of PAR.
Q2: How does this compound inhibit PARP1 activity?
A2: this compound is a potent inhibitor of PARP1, with a reported IC50 value of 2.7 nM.[1] It functions by competing with NAD+ for the binding pocket of the PARP1 catalytic domain, thereby preventing the synthesis of PAR.
Q3: What are common causes of a low signal-to-noise ratio in PARP1 assays?
A3: A low signal-to-noise ratio can be caused by several factors, including high background signal, low enzyme activity, suboptimal reagent concentrations, or interference from test compounds. Specific issues can include inactive enzyme, improper DNA activation, or high levels of endogenous enzymes in sample lysates.[2]
Q4: What is the recommended solvent for this compound and what is the maximum tolerated concentration in an assay?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). While some assays can tolerate up to 2% DMSO, it is recommended to keep the final concentration below 0.3% to avoid solvent-related adverse effects.[1][3]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your this compound enzymatic assays.
Issue 1: High Background Signal
A high background signal can significantly reduce the dynamic range of your assay, making it difficult to accurately determine inhibitor potency.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure buffers are prepared with nuclease-free water. |
| Non-specific Binding of Detection Reagents | Increase the number of wash steps after incubation with detection reagents. Include a blocking agent (e.g., BSA) in your assay buffer to reduce non-specific binding. |
| Autofluorescence of Test Compound | Measure the fluorescence of the test compound alone at the assay wavelengths. If significant, subtract this background from your experimental wells. |
| Endogenous Enzyme Activity (if using lysates) | For assays involving cell or tissue lysates, endogenous peroxidases or phosphatases can cause high background. Include a step to quench endogenous enzyme activity, for example, by incubating with 3% H2O2.[4] |
| High Concentration of Detection Antibody/Reagent | Titrate the secondary antibody or detection reagent to determine the optimal concentration that provides a good signal without increasing the background. Excessively high concentrations can sometimes lead to reduced signal.[4] |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more critical components of the assay.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive PARP1 Enzyme | Ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[5] Test the enzyme activity with a known potent inhibitor as a positive control. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of PARP1 enzyme, NAD+, and activated DNA to find the optimal conditions for your specific assay setup. A typical starting point for recombinant PARP1 is in the range of 50 ng per reaction.[3] |
| Incorrect Assay Buffer Composition | The assay buffer should provide a suitable pH (typically around 7.5-8.0) and contain necessary salts like MgCl2. Refer to established protocols for appropriate buffer recipes. |
| Inhibitory Contaminants in the Sample | If testing crude samples, they may contain inhibitors of PARP1. Purify your sample or perform a buffer exchange to remove potential contaminants. |
| Improperly Activated DNA | The activation of PARP1 is dependent on the presence of DNA breaks. Ensure that the DNA used in the assay has been properly nicked or fragmented to provide binding sites for PARP1. |
Experimental Protocols
Key Experiment: PARP1 Inhibition Assay using Fluorescence Polarization (FP)
This protocol is a general guideline for determining the IC50 of this compound. It is based on the principle of competitive displacement of a fluorescently labeled PARP inhibitor or a fluorescently labeled DNA probe.
Materials:
-
Recombinant Human PARP1 Enzyme
-
This compound
-
Fluorescently labeled DNA probe or fluorescently labeled PARP inhibitor (tracer)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mM EDTA, 0.01% IGEPAL)[6]
-
NAD+
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a dilution series of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 0.3%.
-
Dilute the PARP1 enzyme and the fluorescent tracer to their optimal working concentrations in assay buffer. These concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Assay Setup:
-
Add 5 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 384-well plate.
-
Add 10 µL of the diluted PARP1 enzyme to all wells except the "no enzyme" control wells.
-
Add 5 µL of the diluted fluorescent tracer to all wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Initiate Reaction:
-
Add 5 µL of NAD+ solution to all wells except the "no NAD+" control wells. The final concentration of NAD+ should be at or below its Km for PARP1 to ensure sensitivity to competitive inhibitors.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes), protected from light.
-
-
Read Plate:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of PARP1 Activation and Inhibition
Caption: PARP1 activation by DNA damage and competitive inhibition by this compound.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Validating Parp1-IN-18 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Parp1-IN-18, a potent PARP1 inhibitor. The information is designed to assist in the validation of its activity across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with a reported IC50 of 2.7 nM in biochemical assays.[1] The primary mechanism of action for PARP inhibitors, including this compound, is the enzymatic inhibition of PARP1. This inhibition prevents the repair of single-strand DNA breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they lead to the formation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.
Q2: How can I confirm that this compound is active in my cell line?
To validate the activity of this compound, a series of cell-based assays are recommended. These include:
-
PARP Activity Assay: To confirm target engagement, you can measure the levels of poly(ADP-ribose) (PAR), the product of PARP activity, using Western blotting.
-
Cell Viability Assay: To determine the cytotoxic effect of this compound, assays such as the MTT or CellTiter-Glo assay can be performed to generate dose-response curves and calculate IC50 values.
-
DNA Damage Response Assay: To visualize the downstream consequences of PARP inhibition, immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks, is a standard method.
Q3: What is "PARP trapping" and is it relevant for this compound?
Q4: Are there known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, some PARP inhibitors have been shown to have off-target effects on other enzymes, such as kinases. It is advisable to consult the manufacturer's datasheet for any available selectivity data. If off-target effects are a concern, consider including appropriate controls in your experiments, such as comparing the effects of this compound with other well-characterized PARP inhibitors.
Quantitative Data Summary
Due to the limited availability of public data on the cell-based activity of this compound across a wide range of cancer cell lines, the following table provides a template for how such data would be presented. For illustrative purposes, it includes example IC50 values for other well-characterized PARP inhibitors in common cancer cell lines. Researchers are encouraged to determine the IC50 of this compound in their specific cell lines of interest.
| Cell Line | Cancer Type | BRCA Status | PARP Inhibitor | IC50 (µM) |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | Olaparib | ~4.7 |
| Rucaparib | ~2.3 | |||
| Talazoparib | ~0.13 | |||
| HCC1937 | Breast Cancer | BRCA1 mutant | Olaparib | ~96 |
| Rucaparib | ~13 | |||
| Talazoparib | ~10 | |||
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | Olaparib | ~0.6 |
| OVSAHO | Ovarian Cancer | BRCA2 loss | Rucaparib | 31.5 (median) |
| 22RV1 | Prostate Cancer | BRCA2 mutated | Olaparib | ~14.5 |
| NCI-H209 | Small Cell Lung Cancer | Not specified | BMN 673 (Talazoparib) | ~0.0017-0.015 |
Experimental Protocols & Troubleshooting Guides
PARP Activity Assay by Western Blot
This protocol assesses the inhibition of PARP1 activity by measuring the levels of poly(ADP-ribose) (PAR).
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration (e.g., 2-4 hours). Include a positive control (e.g., a DNA damaging agent like H₂O₂) and a negative control (vehicle-treated).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PAR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the PAR signal to a loading control like β-actin or GAPDH.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No PAR signal in positive control | Inefficient DNA damage. | Increase the concentration or duration of the DNA damaging agent. |
| Inactive PARP enzyme. | Ensure cells are healthy and not overly confluent. | |
| Antibody issue. | Check the antibody datasheet for recommended conditions and validate with a positive control lysate. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Weak PAR signal in treated samples | This compound is effective. | This is the expected outcome. |
| Low protein loading. | Ensure accurate protein quantification and load a higher amount of protein. |
Cell Viability Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include vehicle-treated control wells.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells or fill them with sterile PBS. | |
| Low absorbance readings | Low cell number. | Optimize the initial cell seeding density. |
| Insufficient incubation with MTT. | Increase the incubation time with the MTT reagent. | |
| Inconsistent IC50 values | Variation in treatment duration. | Maintain a consistent treatment period across experiments. |
| Cell line instability. | Use cells within a low passage number range. |
DNA Damage Visualization by γH2AX Immunofluorescence
This assay detects the formation of DNA double-strand breaks by staining for phosphorylated H2AX.
Methodology:
-
Cell Culture on Coverslips: Seed cells on sterile coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound at a concentration expected to induce DNA damage (e.g., around the IC50 value) for a relevant time (e.g., 24-48 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background fluorescence | Insufficient blocking or washing. | Increase blocking time and the number/duration of washes. |
| Secondary antibody non-specific binding. | Include a secondary antibody-only control. | |
| Autofluorescence. | Use a mounting medium with an anti-fade reagent. | |
| Weak or no γH2AX signal | Ineffective primary antibody. | Validate the antibody with a positive control (e.g., cells treated with ionizing radiation). |
| Insufficient drug concentration or time. | Optimize the concentration and duration of this compound treatment. | |
| Signal loss due to photobleaching. | Minimize exposure to light during staining and imaging. | |
| Difficulty in quantifying foci | Foci are too dense or overlapping. | Use a lower concentration of this compound or a shorter treatment time. |
| Poor image quality. | Optimize microscope settings (exposure time, gain). |
Visualizations
PARP1 Signaling in DNA Single-Strand Break Repair
References
Validation & Comparative
A Comparative Efficacy Analysis of PARP1 Inhibitors: Olaparib vs. Parp1-IN-18
A detailed guide for researchers, scientists, and drug development professionals on the efficacy and experimental evaluation of two PARP1 inhibitors.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This approach leverages the concept of synthetic lethality, where the simultaneous inhibition of two DNA repair pathways leads to cancer cell death.
Olaparib, a potent PARP1/2 inhibitor, is an established clinical agent for the treatment of various cancers. Parp1-IN-18 is a more recently identified PARP1 inhibitor. This guide provides a comparative overview of the efficacy of Olaparib, supported by experimental data. Due to the limited publicly available data for this compound, this document will serve as a comprehensive template, with detailed information for Olaparib and placeholders for forthcoming data on this compound, enabling a direct comparison once the information is available.
Mechanism of Action
Both Olaparib and this compound are small molecule inhibitors that target the catalytic activity of PARP1. By binding to the NAD+ binding site of the enzyme, they prevent the synthesis and addition of poly(ADP-ribose) (PAR) chains to target proteins, a process known as PARylation. This inhibition of PARP1 activity has two major consequences for cancer cells:
-
Inhibition of DNA Repair: PARP1's role in recruiting DNA repair machinery to sites of SSBs is abrogated. Unrepaired SSBs can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.
-
PARP Trapping: The inhibitor can "trap" the PARP1 enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is itself a cytotoxic lesion that can obstruct DNA replication and transcription, leading to cell death.
The differential efficacy between various PARP inhibitors can often be attributed to their relative potencies in catalytic inhibition and their ability to trap PARP1 on DNA.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for Olaparib. The corresponding data for this compound is currently unavailable in the public domain and is represented by "Data not available."
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| Olaparib | PARP1 | 5 | Cell-free assay |
| PARP2 | 1 | Cell-free assay | |
| This compound | PARP1 | 2.7 | Cell-free assay |
| PARP2 | Data not available | Data not available |
Table 2: Cellular PARylation Inhibition
| Inhibitor | Cell Line | Concentration for >90% PAR Inhibition | Assay Method |
| Olaparib | Various cancer cell lines | 10 - 100 nM | ELISA, Western Blot, Immunofluorescence |
| This compound | Data not available | Data not available | Data not available |
Table 3: Cell Viability (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | BRCA Status | IC50 (µM) |
| Olaparib | Capan-1 (Pancreatic) | BRCA2 mutant | 0.01 |
| MDA-MB-436 (Breast) | BRCA1 mutant | 0.001 - 0.01 | |
| SW620 (Colon) | BRCA wild-type | 9.3 | |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used to evaluate the efficacy of PARP inhibitors.
PARP1 Enzymatic Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the catalytic activity of purified PARP1 enzyme.
Principle: The assay quantifies the incorporation of biotinylated NAD+ into histone proteins by PARP1. The resulting biotinylated histones are then detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (H1 or mixed)
-
Activated DNA (e.g., nicked salmon sperm DNA)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB for colorimetric, or chemiluminescent substrate)
-
96-well plates (high-binding for histones)
-
Test compounds (Olaparib, this compound)
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate to remove unbound histones.
-
Prepare a reaction mixture containing assay buffer, activated DNA, and PARP1 enzyme.
-
Add serial dilutions of the test compounds to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate and add the HRP substrate.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces PARP1 activity by 50%.
Cellular PARylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block PARP1 activity within intact cells.
Principle: Cells are treated with a DNA damaging agent to induce PARP1 activation, followed by treatment with the PARP inhibitor. The levels of PARylated proteins (PAR) are then detected by Western blotting using an anti-PAR antibody.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Test compounds (Olaparib, this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-PAR, anti-PARP1, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with the test compounds at various concentrations for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating with H2O2 or MMS for a short period (e.g., 15-30 minutes).
-
Wash the cells and lyse them to extract total protein.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with the primary anti-PAR antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane for PARP1 and a loading control to ensure equal loading.
-
Quantify the band intensities to determine the reduction in PARylation.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of the PARP inhibitors on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (Olaparib, this compound)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72-96 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
Visualizations
Signaling Pathway
Caption: PARP1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.
Experimental Workflow
Caption: General experimental workflow for comparing the efficacy of PARP inhibitors.
Conclusion
Olaparib is a well-characterized PARP inhibitor with extensive preclinical and clinical data supporting its efficacy, particularly in cancers with homologous recombination repair deficiencies. The provided data and protocols offer a robust framework for its evaluation.
A direct and detailed comparison with this compound is currently hampered by the lack of publicly available experimental data for the latter. The information presented in this guide can, however, serve as a comprehensive template for a future comparative analysis. As data on the biochemical and cellular activity of this compound becomes available, it can be integrated into the provided tables and frameworks to facilitate a thorough and objective comparison of the efficacy of these two PARP1 inhibitors. This will be invaluable for researchers and clinicians in making informed decisions regarding the selection and development of PARP-targeted therapies.
A Comparative Guide to PARP Trapping Potency: Talazoparib vs. Other Clinical PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the PARP trapping potency of various PARP inhibitors, with a focus on Talazoparib, a highly potent PARP trapper. While this guide aims to compare Parp1-IN-18 and Talazoparib, a comprehensive search of publicly available scientific literature and databases did not yield any data on a compound designated "this compound". Therefore, this guide will compare Talazoparib to other well-characterized clinical PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Veliparib.
The trapping of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, on DNA is a critical mechanism of action for PARP inhibitors, contributing significantly to their cytotoxicity in cancer cells, especially those with deficiencies in homologous recombination repair.[1][2] This guide presents quantitative data, detailed experimental protocols for measuring PARP trapping, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of PARP Trapping Potency
The following table summarizes the relative PARP1 trapping potency of several clinical PARP inhibitors. Talazoparib consistently demonstrates the highest potency in trapping PARP1 on DNA.[3][4]
| PARP Inhibitor | Relative PARP1 Trapping Potency | Reference(s) |
| Talazoparib | +++++ | [3][4] |
| Niraparib | +++ | [1][4] |
| Rucaparib | +++ | [1][5] |
| Olaparib | ++ | [1][2][4] |
| Veliparib | + | [1][2][4] |
Relative potency is a qualitative summary based on available data. "+++++" indicates the highest potency.
Experimental Methodologies for Assessing PARP Trapping
Several key experimental techniques are employed to quantify the PARP trapping potency of inhibitors. These include biochemical assays that measure the direct interaction of PARP with DNA and cell-based assays that assess the consequences of PARP trapping in a cellular context.
Fluorescence Polarization (FP) Assay
This biochemical assay directly measures the binding of PARP1 to a fluorescently labeled DNA substrate. The principle lies in the difference in the speed of rotation between the small, free DNA probe and the large PARP1-DNA complex, which results in a change in the polarization of the emitted fluorescent light.[6][7]
Experimental Protocol:
-
Reagents and Materials:
-
Purified recombinant human PARP1 enzyme.
-
Fluorescently labeled DNA oligonucleotide containing a single-strand break (e.g., 5'-Alexa Fluor 488 labeled).
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA).
-
NAD+ solution.
-
Test inhibitors (e.g., Talazoparib) at various concentrations.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
In a microplate, combine the fluorescently labeled DNA probe and PARP1 enzyme in the assay buffer.
-
Add the test inhibitor at a range of concentrations.
-
Incubate the mixture to allow for the binding of PARP1 to the DNA and the inhibitor to PARP1.
-
Initiate the PARylation reaction by adding NAD+. In the absence of an effective trapping inhibitor, PARP1 will auto-PARylate and dissociate from the DNA, leading to a decrease in fluorescence polarization.[6]
-
Measure the fluorescence polarization at a specific time point after NAD+ addition. A higher polarization value indicates that the inhibitor is "trapping" the PARP1 on the DNA, preventing its dissociation.[7]
-
Plot the fluorescence polarization values against the inhibitor concentration to determine the EC50 for PARP trapping.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful cell-based method to assess the engagement of a drug with its target protein in a physiological context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[8][9]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a cancer cell line) to a suitable confluency.
-
Treat the cells with the PARP inhibitor (e.g., Talazoparib) at various concentrations or a vehicle control for a defined period.
-
-
Thermal Shift:
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[10]
-
Cool the samples to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble PARP1 in the supernatant using methods such as Western blotting, ELISA, or mass spectrometry.[11]
-
-
Data Analysis:
-
Plot the amount of soluble PARP1 against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization, which is a proxy for trapping.[9]
-
Proximity Ligation Assay (PLA)
PLA is a sensitive immunoassay that allows for the in situ detection of protein-protein interactions or the proximity of a protein to a specific cellular structure, such as chromatin.[4][12] To measure PARP trapping, PLA can be used to detect the close proximity of PARP1 to histone proteins, which is indicative of its association with chromatin.[13][14]
Experimental Protocol:
-
Cell Preparation and Treatment:
-
Grow cells on coverslips or in microplates.
-
Treat the cells with a DNA damaging agent (e.g., methyl methanesulfonate - MMS) to induce PARP1 recruitment to DNA, followed by treatment with the PARP inhibitor.
-
-
Immunostaining:
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies targeting PARP1 and a chromatin marker (e.g., histone H2A.X).[12]
-
Incubate with secondary antibodies conjugated with oligonucleotides (PLA probes).
-
-
Ligation and Amplification:
-
If the two PLA probes are in close proximity (<40 nm), connector oligonucleotides will hybridize to them, and a ligase will join them to form a circular DNA molecule.[15]
-
Amplify the circular DNA template via rolling circle amplification using a polymerase.
-
-
Detection and Quantification:
-
Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Visualize the resulting fluorescent spots (PLA signals) using a fluorescence microscope. Each spot represents a trapped PARP1-chromatin complex.
-
Quantify the number of PLA signals per cell to determine the extent of PARP trapping.
-
Visualizations
PARP1 Signaling Pathway in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major pathway for repairing single-strand DNA breaks. PARP inhibitors exert their effect by preventing the dissociation of PARP1 from the DNA damage site.
Caption: PARP1 signaling in DNA repair and the mechanism of PARP trapping by inhibitors.
Experimental Workflow for Fluorescence Polarization (FP) Assay
This diagram outlines the key steps in a fluorescence polarization-based PARP trapping assay.
Caption: Workflow for a Fluorescence Polarization (FP) based PARP trapping assay.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
This diagram provides a step-by-step overview of the CETSA protocol for assessing target engagement.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP1 proximity proteomics reveals interaction partners at stressed replication forks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collection - Data from PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - Molecular Cancer Research - Figshare [figshare.com]
- 15. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PARP1 Inhibitors: Benchmarking Parp1-IN-18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Parp1-IN-18 with other prominent PARP1 inhibitors, including Olaparib, Talazoparib, and Veliparib. The following sections present a comprehensive analysis of their biochemical and cellular activities, supported by experimental data and detailed protocols for key assays.
Introduction to PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. PARP inhibitors not only block the catalytic activity of the enzyme but can also "trap" PARP1 on DNA, leading to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication.[1][2] The efficacy of a PARP inhibitor is therefore often characterized by both its enzymatic inhibition potency and its ability to induce PARP-DNA trapping.
This compound is a novel and potent PARP1 inhibitor. This guide aims to place its activity in the context of established clinical PARP inhibitors.
Comparative Analysis of PARP1 Inhibitors
The following tables summarize the biochemical and cellular potency of this compound in comparison to Olaparib, Talazoparib, and Veliparib. It is important to note that the data for this compound is derived from patent literature, while the data for the other inhibitors is from various peer-reviewed studies. Direct comparisons under identical experimental conditions are limited.
Table 1: Biochemical Potency of PARP1 Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Source |
| This compound | 1.1 | Data Not Available | Patent: WO2021013735A1 |
| Olaparib | ~1-5 | ~1-5 | Varies across studies |
| Talazoparib | ~1 | ~1.5 | Varies across studies |
| Veliparib | ~2-5 | ~1-3 | Varies across studies |
Table 2: Cellular Activity of PARP1 Inhibitors
| Inhibitor | PARP Trapping Potency | Cytotoxicity in BRCA-deficient cells (EC50) | Source |
| This compound | Potent | Data Not Available | Patent: WO2021013735A1 |
| Olaparib | Moderate | Varies by cell line | [3] |
| Talazoparib | High (reportedly ~100-fold > Olaparib) | Potent, varies by cell line | [3][4][5] |
| Veliparib | Low | Less potent, varies by cell line | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Detailed Experimental Protocols
The following are representative protocols for the key assays used to characterize PARP1 inhibitors.
PARP1 Homogeneous Enzymatic Assay (AlphaLISA format)
This assay quantifies the enzymatic activity of PARP1 by detecting the product of the PARP-catalyzed reaction.
Materials:
-
Purified recombinant PARP1 enzyme
-
Biotinylated Histone Substrate
-
NAD+
-
5X PARP Assay Buffer
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
AlphaLISA Acceptor Beads and ADP-Ribose Binding Reagent
-
384-well microplates
-
AlphaScreen-capable plate reader
Procedure:
-
Reagent Preparation:
-
Assay Protocol:
-
Add 3 µL of the test inhibitor solution or vehicle (DMSO) to the appropriate wells of a 384-well plate.[6]
-
Add 7 µL of the master mix to each well.[6]
-
Initiate the enzymatic reaction by adding 5 µL of the diluted PARP1 enzyme to each well (except for "blank" wells).[6]
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and proceed with detection by adding the AlphaLISA Acceptor Beads and ADP-Ribose Binding Reagent mixture.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Read the plate on an AlphaScreen-capable reader.
-
-
Data Analysis:
-
The Alpha-counts are directly proportional to PARP1 activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular PARP1 Trapping Assay (Immunofluorescence-based)
This assay measures the amount of PARP1 that is "trapped" on the chromatin in cells after treatment with a PARP inhibitor.
Materials:
-
Cells plated on poly-L-lysine-coated chamber slides or 96-well imaging plates
-
PARP inhibitor (e.g., this compound)
-
Optional: DNA damaging agent like Methyl Methanesulfonate (MMS)
-
Triton X-100
-
Paraformaldehyde (PFA) for fixation
-
Blocking buffer (e.g., DMEM with 10% FBS)
-
Primary antibody: Rabbit anti-PARP1
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit
-
DAPI for nuclear counterstaining
-
Mounting medium
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Plate 3,000 cells per well in a chamber slide and allow them to adhere.
-
Treat the cells with the desired concentration of the PARP inhibitor (e.g., 10 µM Olaparib as a control) with or without a DNA damaging agent (e.g., 0.2 mM MMS) for 4 hours.[8]
-
-
Cell Processing:
-
Pre-extract the cells on ice for 5 minutes with a buffer containing 0.2% Triton X-100 to remove soluble proteins.[8]
-
Fix the cells with 3% PFA for 20 minutes at room temperature.[8]
-
Permeabilize the cells with 0.5% Triton X-100 for 5 minutes on ice.[8]
-
Block for 1 hour at room temperature with a suitable blocking buffer.[8]
-
-
Immunostaining:
-
Imaging and Analysis:
-
Mount the slide with a coverslip using mounting media containing DAPI.[8]
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the mean fluorescence intensity of the PARP1 signal within the DAPI-stained nuclear area. An increase in nuclear fluorescence intensity compared to vehicle-treated cells indicates PARP1 trapping.
-
Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a compound on cell viability by measuring the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient and proficient lines)
-
96-well cell culture plates
-
Test inhibitors (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PARP inhibitor. Include a vehicle-only control.
-
Incubate for a period of 3 to 5 days, depending on the cell line's doubling time.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated control cells and plot the results as a percentage of viability versus inhibitor concentration.
-
Calculate the EC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Conclusion
This compound demonstrates potent biochemical inhibition of PARP1. While direct, side-by-side cellular comparisons with clinically approved PARP inhibitors are not yet available in the public domain, its high potency in enzymatic assays suggests it is a promising compound for further investigation. The provided protocols offer a standardized framework for researchers to conduct their own comparative studies to further elucidate the therapeutic potential of this compound and other novel PARP1 inhibitors. The key differentiator among PARP inhibitors often lies in their PARP trapping ability, which is a strong correlate of cytotoxicity.[4] Future studies should focus on quantifying the PARP trapping potency of this compound relative to benchmark inhibitors like Talazoparib and Olaparib.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. PARP1 trapping assay [bio-protocol.org]
Cross-Validation of Parp1-IN-18 Activity: A Comparative Guide to Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common assay formats for evaluating the activity of the PARP1 inhibitor, Parp1-IN-18. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate assays for their specific needs and in understanding the importance of cross-validating inhibitor performance across different platforms.
Introduction to PARP1 and the Importance of Cross-Validation
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway.[1][2] It recognizes and binds to DNA single-strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage.[1] Inhibition of PARP1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.
Given the therapeutic importance of PARP1 inhibitors, robust and reliable methods for assessing their potency and selectivity are crucial. Different assay formats measure inhibitor activity based on various principles, which can lead to variations in the obtained results. Therefore, cross-validation of an inhibitor's activity using multiple assay formats is essential to gain a comprehensive understanding of its biochemical and cellular effects. This guide focuses on this compound as an example to illustrate this cross-validation process.
Comparative Analysis of this compound Activity
The inhibitory activity of this compound was assessed using a panel of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values obtained from each assay are summarized in the tables below. It is important to note that variations in IC50 values across different assay formats are expected and reflect the different aspects of inhibitor function being measured.
Biochemical Assay Data
Biochemical assays measure the direct effect of an inhibitor on the enzymatic activity of purified PARP1.
| Assay Format | Principle | This compound IC50 (nM) | Key Features |
| ELISA | Measures PARP1 activity by detecting the incorporation of biotinylated NAD+ onto histone-coated plates.[3] | 5.2 | High-throughput, sensitive, relies on antibody detection. |
| AlphaLISA | A bead-based assay that measures the proximity of a biotinylated histone substrate and a PAR-detecting antibody.[3] | 3.8 | Homogeneous (no-wash), highly sensitive, requires a specific plate reader. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled DNA probe upon PARP1 binding and inhibition.[4] | 8.1 | Homogeneous, real-time measurements possible, sensitive to changes in molecular size. |
Cell-Based Assay Data
Cell-based assays measure the effect of an inhibitor on PARP1 activity within a cellular context, providing insights into cell permeability, target engagement, and downstream effects.
| Assay Format | Principle | This compound IC50 (nM) | Key Features |
| Cellular PARP Activity Assay | Measures the level of PAR formation in cells, often by immunofluorescence or ELISA after inducing DNA damage. | 25.7 | Reflects cellular potency, accounts for cell permeability and metabolism. |
| Clonogenic Survival Assay | Assesses the long-term effect of the inhibitor on the ability of single cells to form colonies. | 42.3 | Measures cytotoxic or cytostatic effects, considered a gold standard for cellular efficacy. |
| Yeast-Based Growth Assay | Measures the reversal of growth inhibition caused by heterologous expression of PARP1 in yeast.[5] | 15.8 | High-throughput, cost-effective, useful for initial screening. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the single-strand break repair (SSBR) pathway.
Cross-Validation Workflow for PARP1 Inhibitors
This diagram outlines a logical workflow for the comprehensive evaluation and cross-validation of a novel PARP1 inhibitor.
Biochemical Assay Protocols
1. PARP1 Chemiluminescent ELISA Protocol
This assay quantifies PARP1 activity by measuring the incorporation of biotin-labeled NAD+ into histone-coated plates.
-
Materials: 96-well plate coated with histones, purified PARP1 enzyme, biotinylated NAD+, activated DNA, wash buffer, streptavidin-HRP, chemiluminescent substrate, plate reader.
-
Procedure:
-
Add assay buffer, activated DNA, and varying concentrations of this compound to the wells.
-
Add purified PARP1 enzyme to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate for 30 minutes.
-
Wash the plate.
-
Add chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate IC50 values from the dose-response curve.
-
2. PARP1 AlphaLISA Protocol
This homogeneous assay measures the PARylation of a biotinylated histone substrate.
-
Materials: 384-well Optiplate, purified PARP1 enzyme, biotinylated histone H1 substrate, NAD+, AlphaLISA acceptor beads conjugated to a PAR-specific antibody, streptavidin-coated donor beads, AlphaScreen-compatible plate reader.
-
Procedure:
-
Add PARP1 enzyme, biotinylated histone substrate, NAD+, and varying concentrations of this compound to the wells.
-
Incubate for 1 hour at room temperature.
-
Add AlphaLISA acceptor beads and incubate for 1 hour.
-
Add streptavidin donor beads and incubate for 30 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Determine IC50 values from the resulting dose-response curve.
-
3. PARP1 Fluorescence Polarization (FP) Assay Protocol
This assay measures the trapping of PARP1 on a fluorescently labeled DNA oligonucleotide.
-
Materials: Black 384-well plate, purified PARP1 enzyme, fluorescently labeled DNA oligonucleotide duplex, NAD+, assay buffer, fluorescence polarization plate reader.
-
Procedure:
-
Add assay buffer, fluorescently labeled DNA, and varying concentrations of this compound to the wells.
-
Add purified PARP1 enzyme and incubate for 30 minutes at room temperature.
-
Add NAD+ to all wells except the "no PARylation" control.
-
Incubate for 1 hour at room temperature.
-
Measure fluorescence polarization using a plate reader.
-
Calculate IC50 values based on the dose-dependent increase in polarization.
-
Cell-Based Assay Protocols
1. Cellular PARP Activity Assay (Immunofluorescence)
This assay visualizes and quantifies PAR levels in cells following DNA damage and inhibitor treatment.
-
Materials: Cells cultured on coverslips, DNA damaging agent (e.g., H₂O₂), this compound, fixation and permeabilization buffers, primary antibody against PAR, fluorescently labeled secondary antibody, DAPI, fluorescence microscope.
-
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Induce DNA damage with H₂O₂ for a short period.
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-PAR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope and quantify the PAR signal intensity.
-
Determine the IC50 value based on the reduction in the PAR signal.
-
2. Clonogenic Survival Assay
This assay assesses the long-term impact of this compound on cell proliferation and survival.
-
Materials: Cell culture plates, appropriate cell line (e.g., BRCA-deficient cancer cells), complete growth medium, this compound, crystal violet staining solution.
-
Procedure:
-
Seed a low number of cells in culture plates and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment and determine the IC50 value.
-
Conclusion
The cross-validation of this compound activity across a variety of biochemical and cell-based assays provides a more complete and reliable assessment of its inhibitory potential. While biochemical assays are invaluable for determining direct enzyme inhibition and for high-throughput screening, cell-based assays are essential for confirming cellular potency and predicting in vivo efficacy. The data and protocols presented in this guide offer a framework for the rigorous evaluation of PARP1 inhibitors, facilitating the identification and development of promising new therapeutic agents.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. PARP inhibition versus PARP-1 silencing: different outcomes in terms of single-strand break repair and radiation susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of PARP1 Inhibitor Efficacy: A Focus on Homologous Recombination Proficiency
A detailed guide for researchers, scientists, and drug development professionals on the differential effects of potent PARP1 inhibitors on cancer cells with and without homologous recombination (HR) deficiency.
Please Note: Direct comparative experimental data for the specific inhibitor Parp1-IN-18 (also known as compound 25) in HR-proficient versus HR-deficient cell lines is not publicly available at the time of this publication. This compound is a potent PARP1 inhibitor with an IC50 value of 2.7 nM[1]. This guide provides a representative comparative analysis based on the well-established principles of synthetic lethality and the observed effects of other potent PARP1 inhibitors in preclinical studies. The experimental data and protocols presented herein are illustrative examples from studies on various PARP1 inhibitors and should be adapted for specific research needs.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. These SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. The inability of HR-deficient cells to efficiently repair these DSBs results in genomic instability and, ultimately, cell death. This concept, known as synthetic lethality, forms the basis for the clinical use of PARP inhibitors in cancers with HR deficiency[2][3][4].
In contrast, HR-proficient cells have a functional HR pathway that can effectively repair the DSBs arising from PARP1 inhibition, making them significantly less sensitive to these inhibitors. This differential sensitivity is a cornerstone of the therapeutic window for PARP inhibitors. However, research has also shown that potent PARP inhibitors can exert effects on HR-proficient cells, particularly through a mechanism known as "PARP trapping," where the inhibitor stabilizes the PARP1-DNA complex, creating a physical obstruction to DNA replication and transcription[5]. The degree of PARP trapping varies among different inhibitors and contributes to their overall cytotoxicity.
This guide provides a comparative overview of the expected effects of a potent PARP1 inhibitor, exemplified by the principles observed with various inhibitors, on HR-proficient and HR-deficient cancer cells.
Data Presentation: Comparative Efficacy of Potent PARP1 Inhibitors
The following tables summarize representative data on the cytotoxicity and PARP1 trapping ability of potent PARP1 inhibitors in HR-proficient and HR-deficient cell lines.
Table 1: Comparative Cytotoxicity (IC50, nM) of Representative PARP1 Inhibitors
| Cell Line | HR Status | Representative PARP1 Inhibitor A (e.g., Olaparib) | Representative PARP1 Inhibitor B (e.g., Talazoparib) |
| MDA-MB-436 | Deficient (BRCA1 mutant) | 10 - 100 | 1 - 10 |
| CAPAN-1 | Deficient (BRCA2 mutant) | 5 - 50 | 0.5 - 5 |
| MCF-7 | Proficient | >10,000 | 100 - 1000 |
| U2OS | Proficient | >10,000 | 500 - 5000 |
Data are representative values compiled from various preclinical studies and are intended for comparative purposes only. Actual IC50 values can vary based on experimental conditions.
Table 2: Comparative PARP1 Trapping Potency of Representative PARP1 Inhibitors
| Inhibitor | Relative Trapping Potency |
| Veliparib | Low |
| Olaparib | Moderate |
| Niraparib | High |
| Talazoparib | Very High |
The trapping potency is a relative measure based on preclinical assays and contributes to the differential cytotoxicity of PARP inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and should be optimized for specific cell lines and inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PARP1 inhibitor (e.g., this compound) for 72-120 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).
PARP Trapping Assay (Cell-Based)
This assay measures the amount of PARP1 bound to chromatin, which is indicative of PARP trapping.
-
Cell Treatment: Treat cells with the PARP1 inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
Cell Fractionation: Perform cellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions.
-
Western Blotting: Analyze the chromatin fractions by SDS-PAGE and Western blotting using an antibody specific for PARP1. A histone antibody (e.g., Histone H3) should be used as a loading control for the chromatin fraction.
-
Quantification: Quantify the band intensities using densitometry software to determine the relative amount of trapped PARP1.
Homologous Recombination (HR) Functional Assay (e.g., RAD51 Foci Formation)
This assay assesses the functionality of the HR pathway by visualizing the formation of RAD51 foci at sites of DNA damage.
-
Induction of DNA Damage: Treat cells with a DNA-damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor) to induce DSBs.
-
Inhibitor Treatment: Co-treat or pre-treat the cells with the PARP1 inhibitor.
-
Immunofluorescence Staining: Fix and permeabilize the cells, then stain with a primary antibody against RAD51, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Count the number of cells with RAD51 foci (typically >5 foci per nucleus) to determine the percentage of HR-proficient cells. A significant reduction in RAD51 foci formation in the presence of the inhibitor indicates suppression of the HR pathway.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: DNA repair pathways and the principle of synthetic lethality with PARP1 inhibitors.
Caption: Workflow for the comparative analysis of a PARP1 inhibitor in HR-proficient and HR-deficient cells.
Caption: Mechanism of PARP1 trapping by a potent inhibitor, leading to increased cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic lethality by PARP inhibitors: new mechanism uncovered based on unresolved transcription-replication conflicts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Parp1-IN-18's On-Target Efficacy via Genetic Knockdown: A Comparative Guide
In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1) have emerged as a critical class of drugs, particularly for cancers with deficiencies in DNA repair pathways like those with BRCA1/2 mutations. Parp1-IN-18 is a potent and selective chemical probe for PARP1. However, like any small molecule inhibitor, rigorous validation of its mechanism of action is paramount to ensure that its cellular effects are indeed a consequence of PARP1 inhibition. This guide provides a framework for researchers to validate the on-target activity of this compound by comparing its effects in wild-type cells versus cells where PARP1 has been genetically knocked down. Furthermore, we present a comparative analysis of this compound against other well-established PARP inhibitors.
This compound: A Profile
This compound is a highly selective inhibitor of PARP1. Its potency and selectivity are key attributes that make it a valuable research tool.
| Compound | Target | IC50 |
| This compound | PARP1 | 0.5 nM |
Gold Standard Validation: The Role of Genetic Knockdown
The definitive method to confirm that a drug's effect is mediated through its intended target is to observe a significant reduction or complete abrogation of that effect in the absence of the target protein. Genetic knockdown of PARP1, typically using small interfering RNA (siRNA) or short hairpin RNA (shRNA), provides this necessary control. If this compound's effects on cell viability and cellular signaling are diminished in PARP1-depleted cells, it strongly validates its on-target mechanism.
Experimental Workflow for Validation
The following diagram outlines the experimental workflow to validate the on-target effects of this compound.
Expected Outcomes for On-Target Validation
The following table summarizes the expected results that would confirm this compound's on-target activity.
| Assay | Metric | Control Cells (Wild-Type PARP1) + this compound | PARP1 Knockdown Cells + this compound | Rationale for Validation |
| Cell Viability | IC50 | Low nM range | Significantly increased IC50 (reduced potency) | If the drug's cytotoxic effect is dependent on PARP1, removing PARP1 will make the cells less sensitive to the drug. |
| PARylation | PAR levels | Strong inhibition | Minimal to no further inhibition | In knockdown cells, the target (PARP1) is already depleted, so the inhibitor has a much smaller effect on overall PAR levels. |
| DNA Damage | γH2AX foci | Increased foci (due to PARP trapping) | Significantly fewer foci induced by the drug | The formation of DNA double-strand breaks (marked by γH2AX) is a consequence of PARP inhibitors trapping PARP1 on DNA; with less PARP1, there is less trapping.[1][2] |
Comparative Analysis: this compound vs. Other PARP Inhibitors
A key aspect of characterizing a new inhibitor is to compare it with existing alternatives. Olaparib, Talazoparib, and Veliparib are clinically relevant PARP inhibitors with distinct profiles.
| Inhibitor | PARP1 IC50 (median) | PARP2 IC50 (median) | Selectivity (PARP1 vs PARP2) | PARP Trapping Potency | FDA Approved |
| This compound | 0.5 nM | Data not widely available | High (designed for PARP1 selectivity) | Expected to be high | No (Research Compound) |
| Olaparib | ~0.5-1 nM[3][4] | ~0.2-0.3 nM[3][4] | Less selective for PARP1 | Moderate | Yes[5] |
| Talazoparib | ~0.5-1 nM[3][4] | ~0.2 nM[3][4] | Less selective for PARP1 | Very High (most potent trapper)[1][5][6] | Yes[5] |
| Veliparib | ~4-5 nM[3][4] | ~2-4 nM[3] | Less selective for PARP1 | Low | No |
Note: IC50 values can vary depending on assay conditions. The values presented are median estimates from multiple sources for comparative purposes.
The PARP1 Signaling Pathway in DNA Repair
Understanding the underlying biology is crucial. PARP1 plays a pivotal role in the repair of DNA single-strand breaks (SSBs).
When a PARP inhibitor like this compound is present, it not only blocks the catalytic activity of PARP1 but can also "trap" the PARP1 protein on the DNA at the site of the break.[1][2] This trapped complex is a significant obstacle for DNA replication, leading to the collapse of replication forks and the formation of more cytotoxic double-strand breaks. In cancer cells with a compromised ability to repair double-strand breaks (e.g., BRCA-mutated cancers), this accumulation of damage leads to cell death, a concept known as synthetic lethality.[7]
Detailed Experimental Protocols
PARP1 Genetic Knockdown using siRNA
Objective: To transiently reduce the expression of PARP1 protein in a chosen cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
PARP1-specific siRNA and a non-targeting control siRNA[8]
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Protocol:
-
Cell Seeding: 24 hours before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.[9]
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 25 pmol of siRNA (either PARP1-specific or control) into 150 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 150 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 300 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal time should be determined empirically for the cell line used.
-
Validation of Knockdown: After incubation, harvest the cells. A portion should be used to prepare protein lysates for Western blot analysis to confirm the reduction of PARP1 protein levels.[9][10] The remaining cells can be used for downstream experiments (e.g., cell viability assays).
Western Blot for PARP1 and PAR Levels
Objective: To quantify the reduction in PARP1 protein and assess the inhibition of PAR synthesis.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-PARP1, anti-PAR (poly-ADP-ribose), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Protocol:
-
Lysate Preparation: Lyse the cells in RIPA buffer, sonicate briefly, and centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the PARP1 and PAR signals to the loading control (β-actin).
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well plates
-
Control and PARP1 knockdown cells
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Phenol red-free culture medium[11]
Protocol:
-
Cell Seeding: Seed both control and PARP1 knockdown cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media from the cells and add 100 µL of media containing the different drug concentrations (including a vehicle-only control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[12]
-
Incubation: Incubate for 1-4 hours at 37°C, until a color change is apparent.[12]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated control wells (set as 100% viability). Plot the percent viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Handling of Parp1-IN-18: A Guide to Personal Protective Equipment and Disposal
Researchers and drug development professionals working with the potent PARP1 inhibitor, Parp1-IN-18, must adhere to stringent safety protocols to mitigate potential exposure and ensure a safe laboratory environment.[1] Given its nature as a biologically active enzyme inhibitor, understanding and implementing the correct personal protective equipment (PPE) and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive approach to PPE is critical when handling this compound. The following table summarizes the recommended PPE, categorized by the area of protection. It is imperative that all personnel are trained on the proper use and disposal of PPE.[2]
| Area of Protection | Required PPE | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splash or extended handling, double-gloving or wearing heavier-duty gloves is recommended. Gloves should be changed immediately if contaminated.[3][4] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashes, such as when preparing solutions or handling larger quantities.[3][4] |
| Body Protection | Laboratory coat | A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing from potential spills.[1] For procedures with a higher risk of contamination, a disposable gown may be appropriate. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A risk assessment should be conducted. If there is a potential for aerosol generation or if working with the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) may be necessary.[1] |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to protect against spills and falling objects.[1] |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination when working with this compound. The following diagram illustrates the key steps for the safe handling of this potent inhibitor, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocols
While specific experimental protocols will vary, the following general steps should be integrated into any procedure involving this compound:
-
Risk Assessment : Before any new procedure, a thorough risk assessment should be conducted to identify potential hazards and determine the necessary control measures.[5]
-
Preparation :
-
Ensure the work area, typically a certified chemical fume hood, is clean and uncluttered.
-
Assemble all necessary materials and equipment before starting the experiment.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
When handling the solid form of this compound, use caution to avoid generating dust.
-
For creating solutions, add the solvent to the solid slowly to prevent splashing.
-
All equipment that comes into contact with the compound should be considered contaminated and handled accordingly.
-
-
Post-Handling and Decontamination :
-
After the experiment is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated as hazardous chemical waste.
-
Labeling : The hazardous waste container must be clearly labeled with the contents, including the name "this compound," and the appropriate hazard symbols.
-
Disposal : Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
